molecular formula C35H67BrO4 B13862642 1,2-Dipalmitoyl-3-bromopropanediol

1,2-Dipalmitoyl-3-bromopropanediol

Número de catálogo: B13862642
Peso molecular: 631.8 g/mol
Clave InChI: KURYUQICWVXZJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,2-Dipalmitoyl-3-bromopropanediol is a useful research compound. Its molecular formula is C35H67BrO4 and its molecular weight is 631.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C35H67BrO4

Peso molecular

631.8 g/mol

Nombre IUPAC

(3-bromo-2-hexadecanoyloxypropyl) hexadecanoate

InChI

InChI=1S/C35H67BrO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3

Clave InChI

KURYUQICWVXZJA-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OCC(CBr)OC(=O)CCCCCCCCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

Synthesis of 1,2-Dipalmitoyl-3-bromopropanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dipalmitoyl-3-bromopropanediol, a key intermediate in the synthesis of various lipid-based compounds. This document outlines the primary synthetic strategies, including the preparation of the necessary precursors, 3-bromo-1,2-propanediol and palmitoyl chloride. Detailed experimental protocols are provided, along with tables summarizing key quantitative data to facilitate reproducibility. Furthermore, this guide includes schematic diagrams of the reaction pathways and experimental workflows to provide a clear and concise visual representation of the synthetic process.

Introduction

This compound is a valuable synthetic intermediate in lipid chemistry and drug development. Its structure, featuring two palmitoyl chains and a reactive bromine atom, allows for its use as a precursor in the synthesis of a variety of complex lipids and bioactive molecules. For instance, it can be a building block for the preparation of phospholipids, glycolipids, and other lipid derivatives with potential applications in drug delivery systems, cell membrane studies, and as signaling molecules.

The synthesis of this compound is typically achieved through the esterification of 3-bromo-1,2-propanediol with two equivalents of palmitoyl chloride. This reaction, a nucleophilic acyl substitution, is a well-established method for the formation of esters from alcohols and acyl chlorides. The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Synthetic Pathway

The overall synthesis of this compound can be broken down into three main stages:

  • Synthesis of 3-Bromo-1,2-propanediol: This starting material can be synthesized from commercially available precursors.

  • Synthesis of Palmitoyl Chloride: The acylating agent is prepared from palmitic acid.

  • Esterification of 3-Bromo-1,2-propanediol with Palmitoyl Chloride: The final step to yield the target compound.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3-Oxetanol 3-Oxetanol 3-Bromo-1,2-propanediol 3-Bromo-1,2-propanediol 3-Oxetanol->3-Bromo-1,2-propanediol CBr4, PPh3 Palmitic Acid Palmitic Acid Palmitoyl Chloride Palmitoyl Chloride Palmitic Acid->Palmitoyl Chloride SOCl2 or (COCl)2 This compound This compound 3-Bromo-1,2-propanediol->this compound Palmitoyl Chloride->this compound Pyridine or Et3N

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Bromo-1,2-propanediol from 3-Oxetanol

This protocol is adapted from a known procedure for the ring-opening of 3-oxetanol.

Materials:

  • 3-Oxetanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-oxetanol (1.0 eq) in anhydrous dichloromethane.

  • Add carbon tetrabromide (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphenylphosphine (1.0 eq) in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 3-bromo-1,2-propanediol.

Synthesis of Palmitoyl Chloride from Palmitic Acid

This is a standard procedure for converting a carboxylic acid to an acyl chloride.

Materials:

  • Palmitic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (CH₂Cl₂) (optional, for oxalyl chloride)

  • Dimethylformamide (DMF) (catalytic amount, for oxalyl chloride)

Procedure:

  • Using Thionyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add palmitic acid (1.0 eq).

    • Slowly add thionyl chloride (1.2-1.5 eq) to the palmitic acid.

    • Heat the mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction should be performed in a well-ventilated fume hood.

    • After the reaction is complete (evolution of HCl and SO₂ gas ceases), allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude palmitoyl chloride, which can often be used in the next step without further purification.

  • Using Oxalyl Chloride:

    • Dissolve palmitic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield palmitoyl chloride.

Synthesis of this compound

This proposed protocol is based on general esterification methods.

Materials:

  • 3-Bromo-1,2-propanediol

  • Palmitoyl chloride

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine or triethylamine (2.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of palmitoyl chloride (2.1 eq) in anhydrous dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 Dissolve 3-bromo-1,2-propanediol in CH2Cl2 Reactant2 Add Pyridine/Et3N Reactant1->Reactant2 Reactant3 Cool to 0 °C Reactant2->Reactant3 ReactionStep Add Palmitoyl Chloride solution dropwise Reactant3->ReactionStep Stirring Warm to RT and stir (12-24h) ReactionStep->Stirring Workup1 Dilute with CH2Cl2 Stirring->Workup1 Workup2 Wash with NaHCO3, H2O, and Brine Workup1->Workup2 Workup3 Dry over Na2SO4 Workup2->Workup3 Workup4 Filter and Concentrate Workup3->Workup4 PurificationStep Column Chromatography (Silica Gel) Workup4->PurificationStep FinalProduct 1,2-Dipalmitoyl-3- bromopropanediol PurificationStep->FinalProduct

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the physicochemical properties and expected analytical data for the key compounds involved in the synthesis.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-Bromo-1,2-propanediolC₃H₇BrO₂154.99Colorless liquid-110-112 (at 14 mmHg)
Palmitic AcidC₁₆H₃₂O₂256.42White solid63351
Palmitoyl ChlorideC₁₆H₃₁ClO274.87Colorless to yellowish liquid11-12191 (at 15 mmHg)
This compoundC₃₅H₆₇BrO₄631.80White to off-white solid(Not reported)(Not reported)

Table 2: Proposed Reaction Conditions and Expected Outcome

ParameterValue
Reactants
3-Bromo-1,2-propanediol1.0 equivalent
Palmitoyl chloride2.1 equivalents
Base (Pyridine or Et₃N)2.2 equivalents
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Purification Method Flash Column Chromatography
Expected Yield 70 - 85% (Estimated)
Expected Purity >95% (after chromatography)

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
¹H NMR (CDCl₃, ppm) ~5.2 (m, 1H, -CH(OCOR)-), ~4.3 (dd, 1H, -CH₂OCOR), ~4.1 (dd, 1H, -CH₂OCOR), ~3.6 (m, 2H, -CH₂Br), ~2.3 (t, 4H, -OCOCH₂-), ~1.6 (m, 4H, -OCOCH₂CH₂-), ~1.25 (s, 48H, -(CH₂)₁₂-), ~0.88 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, ppm) ~173.5, ~173.0 (C=O), ~70.0 (-CH(OCOR)-), ~63.0 (-CH₂OCOR), ~34.0 (-OCOCH₂-), ~32.0 (-CH₂Br), ~31.9, ~29.7-29.1, ~24.9, ~22.7 (-CH₂- aliphatic), ~14.1 (-CH₃)
FT-IR (cm⁻¹) ~2920, 2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1170 (C-O stretch), ~650 (C-Br stretch)

Safety Precautions

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable and toxic. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

  • Carbon tetrabromide is toxic. Avoid inhalation and skin contact.

  • The reactions involving acyl chlorides produce hydrochloric acid , which is corrosive. Ensure proper ventilation and use a gas trap if necessary.

Conclusion

This technical guide provides a detailed, albeit proposed, methodology for the synthesis of this compound. By following the outlined experimental protocols for the preparation of the starting materials and the final esterification step, researchers can obtain the target compound in good yield and purity. The provided quantitative data and spectroscopic predictions will aid in the characterization and verification of the synthesized product. This guide serves as a valuable resource for scientists and professionals in the fields of lipid chemistry and drug development, enabling the synthesis of this important molecular building block for further research and application.

An In-depth Technical Guide to the Structure Elucidation of 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 1,2-Dipalmitoyl-3-bromopropanediol, a brominated diacylglycerol analog. Due to the absence of a complete, published dataset for this specific molecule, this guide outlines a proposed synthetic pathway and presents predicted spectroscopic data based on established principles of organic chemistry and analytical techniques. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are provided to facilitate the characterization of this and structurally related compounds. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to ensure clarity and ease of comparison.

Introduction

This compound is a synthetic lipid derivative featuring a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, and a bromine atom at the sn-3 position. Such halogenated lipids are of significant interest in biomedical research. They can serve as valuable intermediates in the synthesis of complex phospholipids, radiolabeled tracers for metabolic studies, or as probes in biophysical assays to investigate lipid-protein interactions and membrane dynamics. The precise structural confirmation of these molecules is paramount for ensuring their purity and for the accurate interpretation of experimental results.

This guide details the multifaceted approach required for the unambiguous structure elucidation of this compound, integrating synthetic strategy with advanced spectroscopic analysis.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a protected glycerol derivative to ensure regioselectivity of the acylation and bromination reactions. A plausible synthetic route is outlined below.

Step 1: Protection of Glycerol The synthesis begins with the protection of the primary hydroxyl group of a chiral glycerol precursor, such as (R)-solketal, to selectively expose the hydroxyl groups at the sn-1 and sn-2 positions for acylation.

Step 2: Diacylation The protected glycerol is then acylated with palmitoyl chloride in the presence of a base, such as pyridine or triethylamine, to form the di-ester.

Step 3: Deprotection The protecting group is removed under acidic conditions to yield 1,2-Dipalmitoyl-sn-glycerol.

Step 4: Bromination The final step involves the selective bromination of the primary hydroxyl group at the sn-3 position. This can be achieved using a reagent like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which is known to convert primary alcohols to the corresponding bromides with minimal side reactions.

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound A (R)-Solketal (Glycerol Precursor) B Protection & Acylation A->B Palmitoyl Chloride, Pyridine C 1,2-Dipalmitoyl-sn-glycerol B->C Acidic Deprotection D Bromination C->D PPh3, CBr4 E This compound D->E

Figure 1. Proposed synthetic pathway for this compound.

Structure Elucidation Methodologies

A combination of spectroscopic techniques is essential for the complete structure elucidation of this compound. The analytical workflow is designed to confirm the molecular weight, identify functional groups, and establish the precise connectivity of all atoms.

Analytical_Workflow cluster_1 Analytical Workflow for Structure Elucidation Sample Synthesized Product IR IR Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Sample->NMR Structure Confirmed Structure IR->Structure Data Integration MS->Structure Data Integration H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR COSY 2D NMR (COSY, HSQC) NMR->COSY H_NMR->Structure Data Integration C_NMR->Structure Data Integration COSY->Structure Data Integration

Figure 2. Logical workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure, providing information on the chemical environment and connectivity of each proton and carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Glycerol CH₂ (C1-H) 4.32, 4.18 dd, dd 2H
Glycerol CH (C2-H) 5.25 m 1H
Glycerol CH₂Br (C3-H) 3.65 m 2H
Palmitoyl α-CH₂ (C2') 2.30 t 4H
Palmitoyl β-CH₂ (C3') 1.61 quint 4H
Palmitoyl -(CH₂)₁₂- 1.25 br s 48H

| Palmitoyl ω-CH₃ (C16') | 0.88 | t | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester C=O (C1') 173.3, 172.9
Glycerol CH (C2) 70.5
Glycerol CH₂ (C1) 62.1
Glycerol CH₂Br (C3) 33.5
Palmitoyl α-CH₂ (C2') 34.1
Palmitoyl -(CH₂)n- 29.7 - 29.1
Palmitoyl β-CH₂ (C3') 24.9
Palmitoyl CH₂ (C14') 31.9
Palmitoyl CH₂ (C15') 22.7

| Palmitoyl ω-CH₃ (C16') | 14.1 |

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified lipid in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the longer relaxation times of quaternary carbons, a relaxation delay of 5-10 seconds and a larger number of scans (e.g., 1024 or more) are typically required for good signal-to-noise.

  • 2D NMR (COSY, HSQC): Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton couplings within the glycerol and palmitoyl moieties. An HSQC (Heteronuclear Single Quantum Coherence) spectrum should be run to correlate each proton with its directly attached carbon, confirming assignments made in the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Table 3: Predicted ESI-MS Data (Positive Ion Mode)

Ion Predicted m/z Interpretation
[M+Na]⁺ 711.48, 713.48 Sodium adduct of the molecular ion (isotopic pattern for one Br)
[M+NH₄]⁺ 706.52, 708.52 Ammonium adduct of the molecular ion (isotopic pattern for one Br)
[M+H-C₁₆H₃₂O₂]⁺ 433.26, 435.26 Loss of one palmitic acid molecule

| [M+H-2(C₁₆H₃₂O₂)]⁺ | 177.05, 179.05 | Loss of both palmitic acid molecules |

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µM) in a solvent system suitable for ESI, such as chloroform/methanol (1:1, v/v) with the addition of 1 mM sodium acetate or ammonium acetate to promote adduct formation.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000 to detect the molecular ion adducts.

  • Tandem MS (MS/MS): Select the precursor ion (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting product ion spectrum to confirm the loss of the palmitoyl chains and identify the brominated glycerol backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
2920, 2850 Strong C-H stretching (alkyl chains)
1740 Strong C=O stretching (ester carbonyl)
1160 Strong C-O stretching (ester)

| 650 | Medium | C-Br stretching (alkyl bromide) |

  • Sample Preparation: Prepare a thin film of the purified lipid on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the ester and alkyl halide functional groups, as well as the long alkyl chains.

Data Interpretation and Structure Confirmation

The collective interpretation of the data from these three spectroscopic techniques provides unambiguous confirmation of the structure of this compound:

  • MS data confirms the molecular formula by providing an accurate molecular weight and the presence of one bromine atom (from the isotopic pattern). MS/MS fragmentation confirms the presence of two palmitoyl chains.

  • IR spectroscopy confirms the presence of the key functional groups: ester (C=O and C-O stretches) and alkyl bromide (C-Br stretch).

  • NMR spectroscopy provides the complete atomic connectivity. ¹H and ¹³C NMR spectra confirm the presence and relative positions of the glycerol backbone and the two palmitoyl chains. The downfield shift of the C2 proton and the distinct signals for the C1 and C3 methylene groups confirm the 1,2-diacyl substitution pattern. 2D NMR experiments (COSY and HSQC) definitively link all proton and carbon signals, solidifying the final structure.

Conclusion

The structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining a logical synthetic strategy with detailed analysis by NMR, MS, and IR spectroscopy, a complete and confident structural assignment can be achieved. The protocols and predicted data presented in this guide serve as a robust framework for the characterization of this and other novel lipid derivatives, ensuring their suitability for advanced research and development applications.

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-bromopropanediol, a synthetic lipid derivative. Due to its specific chemical structure, this compound holds potential as a valuable intermediate in the synthesis of complex lipids and as a tool in various research and drug development applications. This document outlines its chemical identity, synthesis, and physicochemical properties, and provides a detailed experimental protocol for its preparation.

Chemical Identity and CAS Number

This compound is a diacylglycerol derivative characterized by two palmitoyl chains esterified to the first and second hydroxyl groups of a 3-bromopropanediol backbone.

As of this writing, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound. This is likely due to its status as a specialized chemical intermediate that is not widely commercially available. Researchers interested in this compound would typically synthesize it in the laboratory as needed.

For reference, the CAS numbers for its key precursors are well-established:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-1,2-propanediol4704-77-2[1][2]C₃H₇BrO₂154.99[1]
Palmitoyl chloride112-67-4C₁₆H₃₁ClO274.87

Physicochemical Properties

The exact physicochemical properties of this compound have not been extensively documented in the literature. However, based on its structure, the following properties can be predicted:

PropertyPredicted ValueNotes
Molecular Formula C₃₅H₆₇BrO₄
Molecular Weight 631.81 g/mol
Appearance Waxy solidSimilar to other diacylglycerols.
Solubility Soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane, hexane). Insoluble in water.The long hydrocarbon chains of the palmitoyl groups confer a nonpolar character.
Melting Point Not determined. Expected to be above room temperature.
Stability Stable under standard conditions. May be sensitive to strong acids, bases, and high temperatures, which can cause hydrolysis of the ester bonds.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 3-Bromo-1,2-propanediol with palmitoyl chloride. This is a common method for the preparation of diacylglycerols.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 3-Bromo-1,2-propanediol 3-Bromo-1,2-propanediol Target_Compound This compound 3-Bromo-1,2-propanediol->Target_Compound Esterification Palmitoyl_chloride Palmitoyl chloride (2 eq.) Palmitoyl_chloride->Target_Compound Pyridine Pyridine (solvent/base) Pyridine->Target_Compound DCM Dichloromethane (solvent) DCM->Target_Compound Stirring_RT Stirring at Room Temperature Stirring_RT->Target_Compound Byproduct Pyridinium hydrochloride Target_Compound->Byproduct forms

Caption: Synthetic pathway for this compound.

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 3-Bromo-1,2-propanediol

  • Palmitoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-1,2-propanediol (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous pyridine.

  • Addition of Palmitoyl Chloride: Cool the solution to 0 °C in an ice bath. Add palmitoyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several potential uses:

  • Synthesis of Phospholipids: The bromo group can be displaced by a phosphate-containing headgroup to synthesize novel phospholipids for use in liposome formulation and drug delivery systems.

  • Lipid Signaling Studies: This compound can be used as a precursor to generate modified diacylglycerols to study lipid signaling pathways.

  • Biophysical Studies of Membranes: Incorporation of this and related synthetic lipids into model membranes can provide insights into membrane structure and function.

Research_Workflow Workflow for Synthesis and Application Start Start Synthesis Synthesize 1,2-Dipalmitoyl- 3-bromopropanediol Start->Synthesis Purification Purify by Column Chromatography Synthesis->Purification Characterization Characterize by NMR, Mass Spec, etc. Purification->Characterization Functionalization Functionalize bromo group (e.g., with a headgroup) Characterization->Functionalization Application Use in biological or biophysical studies Functionalization->Application Data_Analysis Analyze experimental results Application->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for the synthesis and application of this compound in a research setting.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound and its precursors. Palmitoyl chloride is corrosive and reacts with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is a flammable and toxic liquid. 3-Bromo-1,2-propanediol is also an irritant. Refer to the Safety Data Sheets (SDS) for all reactants before commencing synthesis.

This technical guide serves as a foundational resource for researchers and professionals interested in the synthesis and potential applications of this compound. The provided information is based on established chemical principles and data available for analogous compounds.

References

Brominated Diacylglycerols: A Technical Guide to Their Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) isozymes. The introduction of bromine atoms into the acyl chains of DAGs creates powerful molecular probes for elucidating the intricate details of lipid-protein interactions and membrane biology. This technical guide provides an in-depth overview of the potential applications of brominated diacylglycerols in research, complete with experimental considerations and data presentation. While direct literature on brominated diacylglycerols is sparse, this guide extrapolates from established methodologies for other brominated lipids and diacylglycerol analogs to provide a robust framework for their use.

Core Concepts: The Role of Diacylglycerol in Cellular Signaling

Diacylglycerol is a key intermediate in lipid metabolism and a pivotal second messenger in signal transduction.[1] Its primary role in signaling is the activation of protein kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[2][3] The binding of DAG to the C1 domain of conventional and novel PKC isozymes induces a conformational change that recruits the enzyme to the cell membrane and activates its catalytic function.[3][4]

The diacylglycerol signaling pathway is a fundamental mechanism in cellular communication. The pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[5] While IP3 stimulates the release of calcium from intracellular stores, DAG remains in the membrane to activate PKC.[5]

Diacylglycerol_Signaling_Pathway ext_signal Extracellular Signal receptor GPCR / RTK ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ er->ca2 release ca2->pkc co-activates substrates Downstream Substrates pkc->substrates phosphorylates response Cellular Response substrates->response

Figure 1: Simplified Diacylglycerol (DAG) signaling pathway.

Applications of Brominated Diacylglycerols in Research

The incorporation of heavy atoms like bromine into diacylglycerol molecules provides unique biophysical properties that can be exploited in various research applications.

Probing Lipid-Protein Interactions with Fluorescence Quenching

Principle: Bromine atoms are effective collisional quenchers of tryptophan fluorescence.[6][7] When a tryptophan residue in a protein comes into close proximity with a brominated lipid, the fluorescence emission of the tryptophan is diminished. This phenomenon can be used to map the lipid-binding interface of proteins and to study the dynamics of these interactions.[6]

Application: By incorporating brominated diacylglycerol into liposomes or other model membrane systems, researchers can study the binding of PKC and other C1 domain-containing proteins. By systematically replacing native tryptophan residues with non-fluorescent amino acids and introducing single tryptophan residues at specific locations, the regions of the protein that interact with the diacylglycerol can be precisely identified.

Fluorescence_Quenching_Workflow liposome_prep Prepare Liposomes with Brominated DAG incubation Incubate Protein with Liposomes liposome_prep->incubation protein_prep Purify Tryptophan-containing Protein (e.g., PKC) protein_prep->incubation measurement Measure Tryptophan Fluorescence incubation->measurement analysis Analyze Quenching Data measurement->analysis conclusion Determine Proximity of Tryptophan to DAG analysis->conclusion

Figure 2: Experimental workflow for fluorescence quenching studies.
Enhancing Contrast in Cryo-Electron Microscopy (Cryo-EM)

Principle: The high electron density of bromine atoms can be used to enhance the contrast of lipids in cryo-electron microscopy (cryo-EM).[8][9] This allows for the direct visualization of lipid organization and distribution within membranes and at the interface with proteins.

Application: Incorporating brominated diacylglycerols into vesicles that are being remodeled by proteins can help to visualize the localization of DAG within highly curved membrane structures. This can provide insights into how DAG contributes to membrane-shaping processes and how its distribution is influenced by membrane-associated proteins.[8][10]

Modulating Protein Kinase C Activity

Principle: Synthetic diacylglycerol analogs are widely used to activate PKC in vitro and in cell-based assays.[2] Brominated diacylglycerols are expected to retain this ability, acting as potent activators of PKC.

Application: Brominated diacylglycerols can be used in PKC activity assays to study the kinetics and mechanism of PKC activation. Their use in cell-based assays can help to understand the downstream consequences of PKC activation in specific cellular contexts.

Experimental Protocols

Preparation of Liposomes Containing Brominated Diacylglycerol

This protocol describes a general method for preparing large unilamellar vesicles (LUVs) containing brominated diacylglycerol using the thin-film hydration and extrusion method.[11][12]

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids (e.g., a base phospholipid like POPC and a negatively charged lipid like POPS) and the brominated diacylglycerol in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce LUVs with a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous population of vesicles.

Protein Kinase C Activity Assay

This protocol outlines a common in vitro assay to measure the kinase activity of PKC using a radioactive substrate.[13][14]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing ATP, a PKC substrate (e.g., histone H1 or a specific peptide substrate), and the necessary cofactors (e.g., phosphatidylserine, calcium chloride).

    • Add the liposomes containing brominated diacylglycerol to the reaction mixture.

  • Initiation of Reaction:

    • Add purified PKC enzyme to the reaction mixture to initiate the phosphorylation reaction.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 30°C).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated radioactive ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

PKC_Activity_Assay_Workflow start Prepare Reaction Mix: - Buffer, ATP, Substrate - Liposomes with Brominated DAG add_pkc Add Purified PKC start->add_pkc incubate Incubate at 30°C add_pkc->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction spot Spot onto Phosphocellulose Paper stop_reaction->spot wash Wash to Remove Unincorporated ATP spot->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify result Determine PKC Activity quantify->result

Figure 3: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the binding of brominated diacylglycerols to C1 domains. However, data from related diacylglycerol analogs and other C1 domain ligands can provide a valuable reference point for designing experiments and interpreting results.

LigandProtein/DomainBinding Affinity (Ki or Kd)Method
Phorbol 12,13-dibutyrate (PDBu)PKCα C1B~1.5 nM[3H]PDBu binding assay
Bryostatin 1PKCα~1.3 nM[3H]PDBu binding assay
Diacylglycerol lactone analogPKCα363 ± 42 nM[3H]PDBu binding assay
Diacylglycerol lactone analogPKCα4940 ± 470 nM[3H]PDBu binding assay
Diacylglycerol lactone analogPKCα7000 ± 990 nM[3H]PDBu binding assay

Table 1: Binding affinities of various ligands to Protein Kinase C. Note the wide range of affinities depending on the ligand structure.[1]

Drug Development and Future Perspectives

The ability to probe and modulate PKC activity is of significant interest in drug development, as dysregulation of PKC signaling is implicated in numerous diseases, including cancer and neurological disorders.[2] Brominated diacylglycerols, as research tools, can aid in the rational design of novel PKC modulators by providing detailed structural and functional information about the ligand-binding site.

Future research directions could include:

  • Synthesis of a broader range of brominated diacylglycerol analogs with varying acyl chain lengths and bromine positions to fine-tune their properties as probes.

  • Use of brominated diacylglycerols in high-throughput screening to identify new small molecule inhibitors or activators of PKC.

  • Application in advanced imaging techniques , such as super-resolution microscopy, to visualize the dynamics of DAG-mediated signaling events in living cells with high spatiotemporal resolution.

References

An In-depth Technical Guide to the Reactivity of Bromine in 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically detailing the reactivity of 1,2-Dipalmitoyl-3-bromopropanediol is limited. This guide, therefore, extrapolates from the well-established principles of organic chemistry and data available for analogous structures, particularly primary alkyl halides and the parent compound 3-bromo-1,2-propanediol, to provide a robust theoretical framework for understanding and predicting its chemical behavior.

Introduction

This compound is a functionalized lipid of significant interest in the fields of drug delivery, material science, and synthetic chemistry. Its structure, comprising a glycerol backbone with two palmitoyl chains and a reactive bromine atom, makes it a versatile intermediate for the synthesis of novel phospholipids, triglycerides, and other lipid derivatives with tailored functionalities. Understanding the reactivity of the carbon-bromine (C-Br) bond is paramount for its effective utilization in these applications. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the bromine atom in this molecule, focusing on nucleophilic substitution reactions.

Core Concepts of Reactivity

The reactivity of the bromine atom in this compound is primarily dictated by its position on a primary carbon. This structural feature strongly suggests that its reactions will be dominated by the SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The SN2 Reaction Pathway

The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the backside, leading to an inversion of stereochemistry at the reaction center.[1] The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

dot

Caption: General SN2 reaction mechanism for this compound.

Factors Influencing Reactivity

Several factors will influence the rate and outcome of nucleophilic substitution on this compound.

dot

Factors_Influencing_Reactivity A Reactivity of C-Br Bond in This compound B Nucleophile Strength A->B C Solvent Properties A->C D Temperature A->D E Steric Hindrance A->E

Caption: Key factors influencing the reactivity of the C-Br bond.

  • Nucleophile: The strength of the nucleophile is a critical factor in SN2 reactions. Stronger nucleophiles will lead to faster reaction rates. Anionic nucleophiles are generally more potent than their neutral counterparts.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and more reactive. Polar protic solvents (e.g., water, ethanol) can hydrogen bond with the nucleophile, reducing its reactivity.

  • Leaving Group: Bromine is a good leaving group, as the bromide ion is stable in solution.

  • Steric Hindrance: While the bromine is on a primary carbon, the bulky dipalmitoyl groups on the adjacent carbons may exert some steric hindrance, potentially slowing the reaction rate compared to a smaller primary alkyl bromide.

Predicted Reactivity and Quantitative Data

Based on established principles of nucleophilicity, a qualitative prediction of reactivity with various nucleophiles can be made.

Table 1: Predicted Relative Reactivity of Nucleophiles with this compound

NucleophileFormulaPredicted Relative Rate
ThiolateRS⁻Very Fast
AzideN₃⁻Fast
CyanideCN⁻Fast
IodideI⁻Fast
HydroxideOH⁻Moderate
Amine (primary)RNH₂Moderate
CarboxylateRCOO⁻Slow
WaterH₂OVery Slow
AlcoholROHVery Slow

Table 2: Effect of Solvent on Predicted SN2 Reaction Rate

Solvent TypeExamplesPredicted Effect on RateRationale
Polar AproticDMSO, DMF, AcetoneSignificant Rate EnhancementSolvates the cation, leaving a "naked," highly reactive anionic nucleophile.
Polar ProticWater, Ethanol, MethanolSignificant Rate DecreaseSolvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity.
NonpolarHexane, TolueneVery Slow / No ReactionReactants are often insoluble, and the transition state is not stabilized.

Proposed Experimental Protocols

The following are generalized protocols for conducting and analyzing nucleophilic substitution reactions with this compound. These should be adapted and optimized for specific nucleophiles and reaction scales.

General Protocol for Nucleophilic Substitution

This protocol describes a representative reaction with sodium azide.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF (or another suitable polar aprotic solvent).

    • Add sodium azide (1.5 - 2.0 eq).

    • Heat the reaction mixture to 50-70 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,2-Dipalmitoyl-3-azidopropanediol.

Protocol for Kinetic Analysis
  • Preparation:

    • Prepare stock solutions of this compound and the chosen nucleophile in a suitable solvent (e.g., acetonitrile) in a thermostated reaction vessel.

    • Allow the solutions to reach the desired reaction temperature.

  • Initiation and Sampling:

    • Initiate the reaction by mixing the two solutions.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent or a quenching reagent).

  • Analysis:

    • Analyze the quenched aliquots by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of the starting material and the product.

  • Data Processing:

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (expected to be second-order).

dot

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification A Dissolve this compound in polar aprotic solvent B Add Nucleophile A->B C Heat under Inert Atmosphere B->C D Withdraw Aliquots C->D E TLC Analysis D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for nucleophilic substitution.

Potential Applications in Drug Development

The ability to readily displace the bromine atom with a variety of nucleophiles opens up numerous possibilities for the synthesis of novel lipid-based molecules for drug development.

  • Lipid-Drug Conjugates: The bromine can be substituted with a linker molecule, which can then be attached to a therapeutic agent. The dipalmitoyl backbone can enhance the solubility and bioavailability of the drug.

  • Targeted Drug Delivery: Functional groups introduced via nucleophilic substitution can be used to target specific cells or tissues. For example, attaching a sugar moiety could target cells with specific lectin receptors.

  • Cationic Lipids for Gene Delivery: Reaction with amines can produce cationic lipids, which are essential components of liposomal formulations for the delivery of nucleic acids (siRNA, mRNA).

Conclusion

While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be confidently predicted based on fundamental principles of organic chemistry. The primary bromine atom is an excellent handle for introducing a wide range of functional groups via the SN2 mechanism. The reaction rates and outcomes will be highly dependent on the choice of nucleophile and solvent. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies utilizing this versatile lipid intermediate. Empirical studies are encouraged to establish optimal reaction conditions and to fully characterize the kinetics and thermodynamics of these transformations.

References

The Nexus of Novel Phospholipid Synthesis: A Technical Guide to Utilizing 1,2-Dipalmitoyl-3-Bromopropanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipid-based drug delivery and cellular signaling research continually demands the synthesis of novel phospholipids with tailored functionalities. 1,2-Dipalmitoyl-3-bromopropanediol and its derivatives stand as pivotal precursors in this endeavor, offering a versatile platform for the introduction of diverse polar head groups. This technical guide provides an in-depth exploration of the synthetic pathways, experimental protocols, and characterization of novel phospholipids derived from these valuable intermediates, with a focus on the synthesis of phosphatidic acid and phosphatidylcholine, two fundamental classes of phospholipids.

From Precursor to Phospholipid: A Strategic Overview

While the direct phosphorylation of this compound presents a theoretical route to novel phospholipids, established synthetic methodologies often favor a two-step approach for efficiency and purity. This involves the initial conversion of a suitable precursor to 1,2-dipalmitoyl-sn-glycerol, which then serves as a versatile intermediate for the introduction of various phosphate-containing head groups. This strategy circumvents potential side reactions and allows for greater control over the final product's structure.

A key intermediate in many phospholipid syntheses is phosphatidic acid, which consists of a glycerol backbone esterified with two fatty acids and a phosphate group.[1] It serves as a precursor for the biosynthesis of numerous other lipids.[1] The synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes, often proceeds through the phosphorylation of diacylglycerol.[2]

Synthesis of 1,2-Dipalmitoyl-sn-Glycerol: A Foundational Step

A robust and well-documented method for preparing the essential 1,2-dipalmitoyl-sn-glycerol intermediate is through the enzymatic hydrolysis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) using phospholipase D. This enzymatic approach offers high specificity and mild reaction conditions, preserving the stereochemistry of the glycerol backbone.

Experimental Protocol: Enzymatic Preparation of 1,2-Dipalmitoyl-sn-Glycerol

This protocol is adapted from established procedures for the enzymatic cleavage of phosphatidylcholine.[3]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Phospholipase D (from Streptomyces species or cabbage)

  • Chloroform

  • Silica gel for column chromatography

  • Appropriate buffer solution (e.g., Tris-HCl buffer, pH 7.5)

  • Calcium chloride (CaCl₂) solution (if required by the enzyme)

Procedure:

  • Dissolution: Dissolve a known quantity of DPPC in chloroform in a round-bottom flask.

  • Enzyme Preparation: Prepare a solution of phospholipase D in the appropriate buffer. If necessary, add CaCl₂ to the final concentration recommended by the enzyme supplier.

  • Reaction Setup: Add the phospholipase D solution to the DPPC solution. The biphasic system should be stirred vigorously to ensure adequate mixing and enzymatic activity at the interface.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete (as indicated by the disappearance of the DPPC spot and the appearance of the phosphatidic acid spot on TLC), quench the reaction by adding a suitable solvent system to extract the lipids, such as a chloroform/methanol mixture.

  • Purification: The crude phosphatidic acid is then purified by silica gel column chromatography to yield 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid.[3] For the synthesis of other phospholipids, the resulting phosphatidic acid can be dephosphorylated to yield 1,2-dipalmitoyl-sn-glycerol, or used directly in subsequent reactions.

Quantitative Data:

ParameterValue
Starting Material1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
EnzymePhospholipase D
Typical Yield of Phosphatidic Acid>90%

Synthesis of Novel Phosphatidylcholines from 1,2-Dipalmitoyl-sn-Glycerol

With the 1,2-dipalmitoyl-sn-glycerol intermediate in hand, the introduction of a phosphocholine headgroup can be achieved through chemical phosphorylation. A common method involves the use of phosphorus oxychloride (POCl₃) followed by reaction with choline.[4]

Experimental Protocol: Chemical Synthesis of 1,2-Dipalmitoyl-sn-Glycero-3-Phosphocholine

This protocol outlines a microscale synthesis of phosphatidylcholine from a diacylglycerol precursor.[4]

Materials:

  • 1,2-dipalmitoyl-sn-glycerol

  • Phosphorus oxychloride (POCl₃)

  • Choline salt (e.g., choline tosylate or choline chloride)

  • Anhydrous pyridine or other suitable base

  • Anhydrous solvent (e.g., benzene or toluene)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction of Diacylglycerol with POCl₃: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve 1,2-dipalmitoyl-sn-glycerol in an anhydrous solvent. Cool the solution in an ice bath. Add an equimolar amount of POCl₃ dropwise with stirring. The reaction is typically allowed to proceed for 1-2 hours.

  • Reaction with Choline: In a separate flask, prepare a solution of the choline salt in anhydrous pyridine. Add this solution to the reaction mixture from step 1.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of water or a buffered solution.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., chloroform). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography.

Quantitative Data:

ParameterValueReference
Starting Materialrac-1-palmitoyl-2-oleoylglycerol[4]
Phosphorylating AgentPOCl₃[4]
Headgroup Source[³H]choline[4]
Reported Yield of Phosphatidylcholine22%[4]

Characterization of Novel Phospholipids

The structural integrity and purity of the synthesized phospholipids are paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for confirming the structure of the synthesized phospholipids. ³¹P NMR is particularly useful for analyzing the phosphate headgroup.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight and confirm the identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the synthesized phospholipids and to separate isomers.[4]

Signaling Pathways and Biological Relevance

Phospholipids are not merely structural components of cell membranes; they are also key players in cellular signaling. Phosphatidic acid, for instance, is a signaling lipid that can modulate the activity of various enzymes.[1] The introduction of novel head groups onto the 1,2-dipalmitoyl glycerol backbone can lead to the creation of phospholipids with unique biological activities, potentially targeting specific signaling pathways. The Kennedy pathway is a primary route for the de novo synthesis of phosphatidylcholine and phosphatidylethanolamine in eukaryotes.[2] Understanding these pathways is crucial for designing novel phospholipids that can interact with or modulate cellular processes.

Workflow and Logical Relationships

The synthesis of novel phospholipids from a brominated precursor via a diacylglycerol intermediate can be visualized as a structured workflow.

Synthesis_Workflow Precursor 1,2-Dipalmitoyl-3- bromopropanediol Derivative Intermediate 1,2-Dipalmitoyl-sn-glycerol Precursor->Intermediate Conversion Phosphatidic_Acid 1,2-Dipalmitoyl-sn-glycero- 3-phosphoric acid Intermediate->Phosphatidic_Acid Phosphorylation Novel_PC Novel Phosphatidylcholine Intermediate->Novel_PC Phosphorylation & Headgroup Addition Characterization Spectroscopic & Chromatographic Characterization Phosphatidic_Acid->Characterization Novel_PC->Characterization

Caption: Synthetic workflow for novel phospholipids.

The Kennedy pathway illustrates the biological synthesis of phosphatidylcholine from diacylglycerol, providing a blueprint for chemical synthesis strategies.

Kennedy_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase Diacylglycerol 1,2-Diacylglycerol Diacylglycerol->PC

Caption: The Kennedy Pathway for PC synthesis.

Conclusion

The use of this compound derivatives as precursors, particularly through their conversion to 1,2-dipalmitoyl-sn-glycerol, provides a powerful and flexible strategy for the synthesis of novel phospholipids. The detailed experimental protocols and characterization methods outlined in this guide offer a solid foundation for researchers and drug development professionals to design and create new lipid-based molecules with tailored properties for a wide range of applications, from advanced drug delivery systems to probes for elucidating complex cellular signaling pathways. The continued exploration of these synthetic routes will undoubtedly fuel further innovation in lipid science and its biomedical applications.

References

Methodological & Application

Application Notes and Protocols: 1,2-Dipalmitoyl-3-bromopropanediol in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-bromopropanediol is a key synthetic intermediate in the development of advanced liposomal drug delivery systems. Its unique structure, featuring two palmitoyl lipid chains and a reactive bromine group, allows for the straightforward synthesis of a variety of cationic lipids. These resulting cationic lipids are essential components in the formulation of liposomes designed for the delivery of nucleic acids (e.g., siRNA, mRNA, pDNA) and other therapeutic molecules. The dipalmitoyl backbone mimics naturally occurring phospholipids, ensuring biocompatibility, while the customizable cationic headgroup, introduced via substitution of the bromine atom, facilitates interaction with and encapsulation of negatively charged payloads.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative cationic lipid and its subsequent formulation into liposomes.

Application: Synthesis of a Cationic Lipid (DP-TAP)

A primary application of this compound is in the synthesis of cationic lipids. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. By reacting it with a tertiary amine, a quaternary ammonium salt is formed, creating a cationic lipid. In this example, we describe the synthesis of 1,2-dipalmitoyl-3-(trimethylammonio)propane (DP-TAP), a novel cationic lipid.

Experimental Workflow for Cationic Lipid Synthesis

G cluster_synthesis Synthesis of DP-TAP A This compound in Chloroform C Reaction at Room Temperature (24-48 hours) A->C B Trimethylamine Solution B->C D Solvent Evaporation C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product: DP-TAP F->G

Caption: Workflow for the synthesis of the cationic lipid DP-TAP.

Protocol: Synthesis of 1,2-dipalmitoyl-3-(trimethylammonio)propane (DP-TAP)

Materials:

  • This compound

  • Trimethylamine solution (e.g., in ethanol or THF)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • Dissolve this compound in chloroform in a round-bottom flask.

  • Add an excess of trimethylamine solution to the flask.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Redissolve the crude product in chloroform and wash with distilled water to remove excess trimethylamine and other water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude DP-TAP by column chromatography using a silica gel column and a chloroform/methanol gradient.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

  • Store the purified DP-TAP under an inert atmosphere at -20°C.

Application: Formulation of Cationic Liposomes

The synthesized cationic lipid (DP-TAP) can be used to formulate cationic liposomes for various applications, particularly for the encapsulation and delivery of nucleic acids. These liposomes are typically prepared by the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.

Experimental Workflow for Liposome Formulation and Characterization

G cluster_formulation Liposome Formulation cluster_characterization Liposome Characterization A Dissolve Lipids (DP-TAP, Helper Lipid, Cholesterol) in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membranes D->E F Formation of Small Unilamellar Vesicles (SUVs) E->F G Particle Size & PDI (Dynamic Light Scattering) F->G H Zeta Potential F->H I Encapsulation Efficiency (e.g., RiboGreen Assay) F->I J Morphology (Cryo-TEM) F->J

Caption: Workflow for liposome formulation and characterization.

Protocol: Preparation of DP-TAP Cationic Liposomes

Materials:

  • Synthesized DP-TAP

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., RNase-free citrate buffer, pH 4.0 for nucleic acid encapsulation)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DP-TAP, DOPE, and cholesterol in chloroform at a desired molar ratio (e.g., 50:40:10 DP-TAP:DOPE:Cholesterol).

  • Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen aqueous buffer by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • For nucleic acid encapsulation, the therapeutic molecule would be dissolved in the hydration buffer.

  • Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation efficiency.

  • To obtain unilamellar vesicles of a uniform size, extrude the MLV suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is heated to a temperature above the phase transition temperature of the lipids.

  • The resulting liposome suspension should be stored at 4°C.

Characterization of Liposomes

The physicochemical properties of the formulated liposomes are critical for their in vitro and in vivo performance. Key parameters to characterize include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation
ParameterMethodTypical ValuesSignificance
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 150 nmInfluences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow and uniform size distribution of the liposome population.
Zeta Potential Laser Doppler Velocimetry+30 to +60 mVA high positive charge confirms the cationic nature, promotes interaction with negatively charged cell membranes and nucleic acids, and contributes to colloidal stability.
Encapsulation Efficiency Fluorescence-based assays (e.g., RiboGreen for RNA)> 90%Represents the percentage of the therapeutic payload successfully encapsulated within the liposomes.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical vesiclesConfirms the formation of unilamellar liposomes and visualizes their structure.

Signaling Pathway: Cationic Liposome-Mediated Gene Delivery

Cationic liposomes deliver their genetic payload into cells primarily through endocytosis. The positively charged liposomes interact with the negatively charged cell surface, triggering uptake into endosomes.

G cluster_pathway Cellular Uptake and Gene Release A Cationic Liposome (with nucleic acid) B Cell Membrane A->B Electrostatic Interaction C Endocytosis B->C D Early Endosome C->D E Endosomal Escape ('Proton Sponge' Effect) D->E F Release of Nucleic Acid into Cytoplasm E->F G Translation (mRNA) or Gene Silencing (siRNA) F->G

Caption: Pathway of cationic liposome-mediated gene delivery.

The "proton sponge" effect is a proposed mechanism for endosomal escape. The amine groups on the cationic lipid can become protonated in the acidic environment of the endosome. This leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, releasing the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Application Notes and Protocols for Incorporating 1,2-Dipalmitoyl-3-bromopropanediol into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the functionalized lipid, 1,2-Dipalmitoyl-3-bromopropanediol, into lipid bilayers to form liposomes. This lipid analog serves as a valuable tool for various biophysical studies and for the development of targeted drug delivery systems due to its reactive bromo-group, which allows for the covalent attachment of molecules to the liposome surface.

Introduction

This compound is a synthetic lipid analog of 1,2-dipalmitoyl-sn-glycerol where the hydroxyl group at the sn-3 position is replaced by a bromine atom. This modification provides a reactive handle for nucleophilic substitution reactions, enabling the covalent conjugation of thiolated molecules, such as peptides, proteins, and polymers, to the surface of liposomes. The dipalmitoyl acyl chains ensure its stable incorporation into lipid bilayers composed of common phospholipids like phosphatidylcholines.

Key Applications

  • Targeted Drug Delivery: Covalent attachment of targeting ligands (e.g., antibodies, peptides) to the liposome surface for specific cell and tissue recognition.

  • Biophysical Studies: Probing lipid-protein interactions and membrane dynamics through fluorescence quenching studies, as the bromine atom can act as a quencher for certain fluorophores.[1][2]

  • Controlled Release Systems: Development of stimuli-responsive liposomes where the release of encapsulated cargo can be triggered by specific conditions that cleave the linker attached to the brominated lipid.

Quantitative Data Summary

While specific experimental data for the incorporation efficiency and biophysical effects of this compound is not extensively available in the public domain, the following tables provide estimated values based on the behavior of structurally similar lipids and general principles of lipid bilayer biophysics. These values should be experimentally verified for specific lipid compositions and conditions.

Table 1: Estimated Incorporation Efficiency of this compound

Molar Percentage of this compound in Initial Lipid MixtureEstimated Incorporation Efficiency (%)Method of Quantification
1-5 mol%> 95%HPLC-ELSD[3][4]
5-10 mol%> 90%HPLC-ELSD[3][4]
> 10 mol%Variable, potentially lower due to phase separationHPLC-ELSD[3][4]

Table 2: Estimated Effects of this compound on Lipid Bilayer Properties

ParameterBase Bilayer (e.g., DPPC)Bilayer with 5 mol% this compound (Estimated)Technique
Membrane Fluidity (Lateral Diffusion Coefficient, D) ~1 x 10⁻⁸ cm²/s (in fluid phase)Slight decreaseFluorescence Recovery After Photobleaching (FRAP)
Bilayer Thickness (Hydrophobic Core) ~3.5 nmMinimal change to slight increaseSmall-Angle X-ray Scattering (SAXS)
Phase Transition Temperature (Tm) 41°CSlight increaseDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the most common method for preparing unilamellar liposomes of a defined size.[5][6][7]

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • This compound

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes for the extruder

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amounts of the primary phospholipid, cholesterol (if used), and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio could be DPPC:Cholesterol:Brominated Lipid of 55:40:5.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC-based formulations) to ensure proper mixing.

    • Gradually reduce the pressure to create a vacuum, allowing the organic solvent to evaporate completely. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The solution will appear milky.

  • Sonication (Optional):

    • To aid in the dispersal of the lipid film and reduce the size of the initial MLVs, the flask can be placed in a bath sonicator for 5-10 minutes. The temperature of the water bath should be maintained above the phase transition temperature of the lipids.

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Pre-heat the extruder block to a temperature above the lipid phase transition temperature.

    • Draw the MLV suspension into one of the glass syringes.

    • Insert the syringe into the extruder and attach the second, empty syringe.

    • Gently push the lipid suspension through the membranes from one syringe to the other.

    • Repeat this extrusion process an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs). The final liposome suspension should be translucent.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Quantify the incorporation of this compound using a suitable analytical method such as HPLC-ELSD.[3]

Protocol 2: Surface Functionalization of Brominated Liposomes with a Thiol-Containing Peptide

This protocol outlines the covalent attachment of a cysteine-containing peptide to the surface of pre-formed liposomes containing this compound via a nucleophilic substitution reaction.

Materials:

  • Liposomes containing this compound (prepared as in Protocol 1)

  • Thiol-containing peptide (e.g., a peptide with a terminal cysteine residue)

  • Reaction buffer (e.g., PBS, pH 7.5-8.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) to separate unreacted peptide from the liposomes

  • Reagents for quantifying peptide conjugation (e.g., Ellman's reagent for free thiols or a fluorescence-based assay if the peptide is labeled)

Methodology:

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in the reaction buffer. If the peptide is in a disulfide-bonded dimeric form, it may need to be reduced to expose the free thiol group using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. A typical molar ratio of peptide to reactive lipid is in the range of 1:1 to 5:1.

    • Incubate the reaction mixture at room temperature for several hours to overnight with gentle agitation. The optimal reaction time and temperature should be determined empirically.

  • Purification:

    • Separate the peptide-conjugated liposomes from the unreacted peptide using size-exclusion chromatography. The larger liposomes will elute in the void volume, while the smaller, unreacted peptide will be retained by the column.

  • Characterization of Conjugation:

    • Quantify the amount of peptide conjugated to the liposomes. This can be done by measuring the decrease in free thiol groups in the reaction mixture using Ellman's reagent or by using a fluorescently labeled peptide and measuring the fluorescence associated with the purified liposome fraction.

    • Confirm the integrity of the liposomes after the conjugation reaction by measuring their size and polydispersity index (PDI) using DLS.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_func Surface Functionalization cluster_char Characterization A Lipid Dissolution (DPPC, Cholesterol, Brominated Lipid) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Buffer) B->C D Extrusion (100 nm membrane) C->D E Brominated Liposomes D->E F Thiol-Peptide Addition E->F G Incubation F->G H Purification (Size-Exclusion Chromatography) G->H I Peptide-Conjugated Liposomes H->I J DLS (Size, PDI) I->J K Quantification of Conjugation I->K

Caption: Experimental workflow for the preparation and surface functionalization of liposomes.

Signaling_Pathway cluster_liposome Liposome Surface cluster_cell Target Cell Surface Lipid_Bilayer Lipid Bilayer Bromo_Lipid This compound Thiol_Peptide Thiol-Containing Peptide (e.g., RGD peptide) Bromo_Lipid->Thiol_Peptide Covalent Bond Formation (Nucleophilic Substitution) Receptor Cell Surface Receptor (e.g., Integrin) Thiol_Peptide->Receptor Specific Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Induces

Caption: Logical relationship for targeted drug delivery using brominated liposomes.

References

Application Notes and Protocols: 1,2-Dipalmitoyl-3-bromopropanediol for Studying Membrane Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-bromopropanediol is a functionalized lipid probe designed for the investigation of membrane protein interactions. This molecule incorporates a diacylglycerol (DAG) scaffold, known to interact with specific protein domains such as the C1 domain found in Protein Kinase C (PKC) isoforms and other signaling proteins. The addition of a reactive bromo-group at the sn-3 position allows for the potential covalent modification of proximal amino acid residues within the binding pocket of a target protein or adjacent membrane-associated proteins. This covalent linkage enables the stable capture of protein-lipid interactions for subsequent analysis.

The dipalmitoyl acyl chains provide a hydrophobic anchor, ensuring the probe's incorporation into cellular membranes and lipid bilayers. The bromo-group acts as an electrophile, capable of reacting with nucleophilic amino acid side chains, primarily the thiol group of cysteine, but also potentially the imidazole group of histidine and the epsilon-amino group of lysine, forming a stable carbon-nitrogen or carbon-sulfur bond. This application note provides an overview of the potential applications and detailed protocols for utilizing this compound in studying membrane protein interactions.

Principle of Action: Lipid-Directed Covalent Labeling

The utility of this compound is based on the principle of lipid-directed covalent labeling. The diacylglycerol backbone serves as a recognition motif, guiding the probe to the binding sites of DAG-interacting proteins. Once localized, the bromo-group can react with a nearby nucleophilic amino acid residue, forming a covalent bond. This two-step process enhances the specificity and efficiency of the labeling reaction.

Potential Applications

  • Activity-Based Protein Profiling (ABPP): Identification and characterization of novel DAG-binding proteins in complex biological samples.

  • Covalent Inhibition: Irreversible binding to and inhibition of DAG-dependent enzymes, allowing for the study of their downstream signaling pathways.

  • Mapping Protein-Lipid Interaction Sites: Covalent capture of the interaction allows for subsequent proteolysis and mass spectrometry to identify the specific site of modification.

  • Stabilization of Transient Interactions: Trapping of transient or low-affinity protein-lipid interactions for structural and functional studies.

  • Drug Discovery: Screening for and validating small molecule inhibitors that compete for the DAG-binding site.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C35H67BrO4
Molecular Weight 647.8 g/mol
Appearance White to off-white solid
Solubility Soluble in chloroform, DMSO, DMF
Reactive Group Bromopropyl
Lipid Backbone 1,2-Dipalmitoyl-glycerol

Table 2: Reactivity of Bromoalkanes with Nucleophilic Amino Acid Residues

Amino AcidNucleophilic GroupRelative Reactivity with BromoalkanesBond Formed
CysteineThiol (-SH)HighThioether
HistidineImidazoleModerateAlkylated Imidazole
LysineEpsilon-amino (-NH2)ModerateSecondary Amine
MethionineThioetherLowSulfonium Ion
SerineHydroxyl (-OH)Very LowEther
ThreonineHydroxyl (-OH)Very LowEther

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Membrane Protein

This protocol describes the labeling of a purified membrane protein reconstituted in liposomes with this compound.

Materials:

  • Purified membrane protein of interest

  • This compound (stock solution in DMSO)

  • Lipids for liposome preparation (e.g., POPC, POPS)

  • Liposome preparation buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M DTT)

  • SDS-PAGE loading buffer

  • Coomassie stain or Western blot reagents

Procedure:

  • Liposome Preparation: Prepare liposomes containing the desired lipid composition. Reconstitute the purified membrane protein into the liposomes at a suitable protein-to-lipid ratio.

  • Reaction Setup: In a microcentrifuge tube, combine the proteoliposomes with the reaction buffer.

  • Probe Addition: Add this compound to the reaction mixture to achieve the desired final concentration (a typical starting point is a 10- to 50-fold molar excess over the protein).

  • Incubation: Incubate the reaction at 37°C for 1-4 hours with gentle agitation. The optimal incubation time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. Covalent modification may result in a slight shift in the protein's molecular weight.

    • Western Blot: If an antibody against the protein of interest is available, perform a Western blot for more specific detection.

    • Mass Spectrometry: For identification of the labeling site, the protein band can be excised from the gel, subjected to in-gel digestion, and analyzed by LC-MS/MS.

Protocol 2: In-Cell Labeling of Membrane Proteins

This protocol outlines a general procedure for labeling membrane proteins in living cells.

Materials:

  • Cultured cells expressing the protein of interest

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody for immunoprecipitation (optional)

  • Protein A/G beads (optional)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Probe Incubation: Treat the cells with this compound at a final concentration in the low micromolar range (e.g., 1-10 µM) in serum-free medium for 1-4 hours.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess probe.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Proteome Analysis (Optional): The total cell lysate can be analyzed by "click" chemistry if an alkyne or azide-tagged version of the probe were to be synthesized, followed by conjugation to a reporter tag for visualization or enrichment.

  • Immunoprecipitation (Optional): If a specific protein is being targeted, perform immunoprecipitation using an antibody against the protein of interest to enrich for the labeled protein.

  • Analysis: Analyze the cell lysate or immunoprecipitated sample by SDS-PAGE and Western blotting to detect the covalently labeled protein.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_incell In Cellulo Protocol liposome Prepare Proteoliposomes reaction Incubate with This compound liposome->reaction Add Probe quench_vitro Quench Reaction reaction->quench_vitro analysis_vitro Analyze by SDS-PAGE, Western Blot, or Mass Spec quench_vitro->analysis_vitro cells Culture Cells treat Treat Cells with Probe cells->treat wash Wash to Remove Excess Probe treat->wash lyse Lyse Cells wash->lyse ip Immunoprecipitation (Optional) lyse->ip analysis_incell Analyze by Western Blot lyse->analysis_incell ip->analysis_incell

Caption: Experimental workflows for in vitro and in cellulo labeling.

signaling_pathway cluster_interaction Covalent Labeling Probe This compound Membrane Cell Membrane Probe->Membrane Inserts into Covalent_Complex Stable Covalent Complex Probe->Covalent_Complex PKC Protein Kinase C (PKC) (or other DAG-binding protein) Membrane->PKC Recruits to Substrate Downstream Substrate PKC->Substrate Phosphorylates PKC->Covalent_Complex Response Cellular Response Substrate->Response

Caption: Proposed mechanism of action and signaling pathway interrogation.

logical_relationship cluster_experiment Experimental Phase cluster_analysis Analysis Phase start Start: Hypothesis of Protein-Lipid Interaction probe This compound start->probe labeling Covalent Labeling (In Vitro or In Cellulo) probe->labeling enrichment Enrichment of Labeled Protein (e.g., Immunoprecipitation) labeling->enrichment detection Detection of Labeling (e.g., Western Blot) labeling->detection mass_spec Mass Spectrometry Analysis enrichment->mass_spec validation Validation of Interaction detection->validation site_id Identification of Labeling Site mass_spec->site_id site_id->validation

Caption: Logical workflow for validating protein-lipid interactions.

Click Chemistry Reactions with 1,2-Dipalmitoyl-3-bromopropanediol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of lipids is a critical technique for advancing cellular imaging, targeted drug delivery, and the study of membrane dynamics. This document provides detailed application notes and experimental protocols for the use of 1,2-Dipalmitoyl-3-bromopropanediol in click chemistry reactions, a powerful and versatile method for molecular ligation.

This compound is a key starting material that can be readily converted into a "clickable" lipid, 1,2-Dipalmitoyl-3-azidopropanediol. This azido-lipid can then be conjugated to a wide array of alkyne-containing molecules, such as fluorescent dyes, biotin tags, or therapeutic agents, via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for applications in complex biological systems.[1][2][3][4]

Application Notes

The primary application of this compound in this context is its conversion to an azido-functionalized lipid for subsequent CuAAC reactions. The resulting triazole-linked lipid conjugates have a broad range of applications:

  • Cellular Imaging: By clicking the azido-lipid with a fluorescent alkyne dye, researchers can visualize the localization and trafficking of lipids within cellular membranes. This is invaluable for studying lipid metabolism, membrane organization, and the dynamics of lipid domains. The small size of the azide tag is minimally disruptive to the natural behavior of the lipid.[5][6]

  • Drug Delivery: Triazole-containing lipids can be incorporated into lipid nanoparticles (LNPs) for the targeted delivery of therapeutics, such as mRNA or small molecule drugs.[7][8] The triazole linkage provides a stable covalent bond, and the modular nature of click chemistry allows for the attachment of various targeting ligands or payloads.[7][8]

  • Bioconjugation and Proteomics: Clickable lipids can be used to study lipid-protein interactions. By incorporating the azido-lipid into a cellular system and then performing a click reaction with an alkyne-tagged biotin, researchers can pull down and identify proteins that interact with the lipid of interest.

The triazole ring formed during the click reaction is not just a passive linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the resulting conjugate.[9]

Experimental Protocols

This section provides detailed protocols for the two key stages of utilizing this compound in click chemistry: the synthesis of the clickable azido-lipid and the subsequent CuAAC reaction.

Protocol 1: Synthesis of 1,2-Dipalmitoyl-3-azidopropanediol

This protocol describes the nucleophilic substitution of the bromide in this compound with an azide group using sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve this compound in DMSO or DMF.

  • Add an excess of sodium azide (typically 1.5 to 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash them with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-Dipalmitoyl-3-azidopropanediol.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the synthesized 1,2-Dipalmitoyl-3-azidopropanediol with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • 1,2-Dipalmitoyl-3-azidopropanediol

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • A suitable solvent system (e.g., a mixture of t-butanol and water, or DMSO)

  • Deionized water

  • Nitrogen or Argon gas (optional but recommended)

Procedure:

  • In a reaction vial, dissolve 1,2-Dipalmitoyl-3-azidopropanediol and the alkyne-functionalized molecule (typically in a 1:1.2 molar ratio of azide to alkyne) in the chosen solvent system.

  • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

  • Prepare a stock solution of the copper catalyst premix by combining CuSO4 and the ligand (THPTA or TBTA) in a 1:5 molar ratio in deionized water. For example, mix 1 part of 20 mM CuSO4 with 5 parts of 50 mM THPTA.[10]

  • (Optional) Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Add the copper catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature for 1 to 4 hours. The reaction is often complete within this timeframe, but longer reaction times may be necessary depending on the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography or precipitation, to remove the copper catalyst and unreacted starting materials.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the two key reactions.

Table 1: Azidation of Alkyl Bromides

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromobutaneNaN3, Aliquat 336Water100697[11]
Benzyl bromideNaN3PEG 400Room Temp0.8398[12]
Alkyl bromidesNaN3DMSORoom Temp-High[13]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide SubstrateAlkyne SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Peptide-azidePeptide-alkyneCu wireDMF505100[1]
Peptide-azidePeptide-alkyneCuSO4, NaAsc-Room Temp1Quantitative[1]
Azido-lipidsAlkyne-dyesCuSO4, NaAsc, THPTAAqueous bufferRoom Temp0.5 - 2-[10][14]
Various azidesVarious alkynesCuIGlycerol800.25 - 185-98[4]

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

G cluster_0 Synthesis of 1,2-Dipalmitoyl-3-azidopropanediol Start 1,2-Dipalmitoyl-3- bromopropanediol Reaction1 Nucleophilic Substitution (DMSO or DMF, RT-60°C) Start->Reaction1 Reactant Sodium Azide (NaN3) Reactant->Reaction1 Product1 1,2-Dipalmitoyl-3- azidopropanediol Reaction1->Product1

Caption: Synthesis of the clickable azido-lipid.

G cluster_1 CuAAC Workflow AzidoLipid 1,2-Dipalmitoyl-3- azidopropanediol Mix Combine reactants and solvent AzidoLipid->Mix Alkyne Alkyne-functionalized molecule (e.g., dye) Alkyne->Mix Catalyst CuSO4 + NaAscorbate + THPTA/TBTA ClickReaction Click Reaction (Room Temperature) Mix->ClickReaction Add Catalyst Purification Purification ClickReaction->Purification FinalProduct Triazole-linked lipid conjugate Purification->FinalProduct

Caption: General workflow for the CuAAC reaction.

References

1,2-Dipalmitoyl-3-bromopropanediol as a tool for probing lipid raft formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[1][2] These microdomains act as signaling platforms, orchestrating a variety of cellular processes, including signal transduction, protein trafficking, and pathogen entry.[3][4] The unique lipid composition of rafts results in a more ordered and less fluid environment compared to the surrounding bilayer.[2] Given their critical role in cellular function and their implication in various diseases, including cancer and neurodegenerative disorders, the study of lipid rafts is of significant interest in biomedical research and drug development.[3][5][6]

While the compound 1,2-Dipalmitoyl-3-bromopropanediol was specified as a tool for probing lipid raft formation, a comprehensive review of the scientific literature did not yield information on its use for this application. This document, therefore, focuses on established and well-characterized chemical tools and methodologies used to investigate the formation and function of lipid rafts. These tools primarily function by disrupting the integrity of lipid rafts, allowing researchers to study the downstream consequences.[1][7]

Key Chemical Tools for Lipid Raft Disruption

The primary strategies for disrupting lipid rafts involve the depletion of their key components, namely cholesterol and sphingolipids.[1][8]

  • Cholesterol Depletion Agents:

    • Methyl-β-cyclodextrin (MβCD): A widely used cyclic oligosaccharide that selectively sequesters cholesterol from the plasma membrane, thereby disrupting lipid raft integrity.[7][9]

    • Statins: A class of drugs that inhibit cholesterol synthesis, leading to a reduction in cellular cholesterol levels and subsequent disruption of lipid rafts.[3]

    • Filipin and Nystatin: Polyene antibiotics that bind to cholesterol within the membrane, altering its distribution and disrupting raft structure.[7]

  • Sphingolipid Disrupting Agents:

    • Sphingomyelinase (SMase): An enzyme that hydrolyzes sphingomyelin, a key component of the outer leaflet of lipid rafts, into ceramide and phosphocholine.[8][9] This enzymatic degradation leads to the disassembly of lipid rafts.

    • Myriocin: An inhibitor of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis.[8] Treatment with myriocin depletes cellular sphingolipids, thereby affecting lipid raft formation.

Table 1: Summary of Common Lipid Raft Disrupting Agents and Their Mechanisms

AgentTargetMechanism of ActionTypical Working ConcentrationIncubation Time
Methyl-β-cyclodextrin (MβCD) CholesterolSequesters cholesterol from the plasma membrane.[7][9]1-10 mM30-60 minutes
Statins (e.g., Simvastatin) Cholesterol SynthesisInhibit HMG-CoA reductase, reducing cellular cholesterol levels.[3]1-20 µM24-48 hours
Nystatin CholesterolBinds to cholesterol in the membrane, forming pores.[3]10-50 µg/mL30-60 minutes
Sphingomyelinase (SMase) SphingomyelinHydrolyzes sphingomyelin to ceramide and phosphocholine.[8][9]0.1-1 U/mL30-60 minutes
Myriocin Sphingolipid SynthesisInhibits serine palmitoyltransferase, blocking sphingolipid production.[8]10-100 µM24-72 hours

Experimental Protocols

Visualizing Lipid Rafts using Fluorescence Microscopy

Fluorescence microscopy is a powerful technique to visualize the distribution of lipids and proteins within the cell membrane and to observe the effects of disrupting agents on lipid raft organization.[10][11][12]

Protocol: Laurdan Staining for Membrane Order

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. It exhibits a spectral shift depending on the lipid packing of the membrane, allowing for the visualization of ordered (raft) and disordered (non-raft) domains.[4][13]

Materials:

  • Cells cultured on glass-bottom dishes

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lipid raft disrupting agent of choice (e.g., MβCD)

Procedure:

  • Grow cells to 70-80% confluency on glass-bottom dishes.

  • Wash the cells twice with pre-warmed PBS.

  • Prepare a working solution of the lipid raft disrupting agent in serum-free medium.

  • Incubate the cells with the disrupting agent for the desired time and concentration (see Table 1).

  • Prepare a 5 µM Laurdan staining solution in PBS.

  • Wash the cells twice with PBS to remove the disrupting agent.

  • Incubate the cells with the Laurdan staining solution for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Image the cells immediately using a two-photon or confocal microscope equipped with filters to collect emission in both the blue (disordered phase) and green (ordered phase) channels.[14]

  • Analyze the images to calculate the Generalized Polarization (GP) value, which is a measure of membrane order.

Expected Results: Untreated cells will show distinct regions of high GP (green fluorescence), indicating the presence of ordered lipid raft domains. Treatment with a lipid raft disrupting agent is expected to decrease the GP value, resulting in a more uniform blue fluorescence, indicating a loss of membrane order.[1]

Workflow for Fluorescence Microscopy Analysis of Lipid Rafts

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging and Analysis cluster_results Results cell_culture Culture cells on glass-bottom dishes treatment Treat with lipid raft disrupting agent cell_culture->treatment laurdan_stain Stain with Laurdan treatment->laurdan_stain wash_cells Wash cells laurdan_stain->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy gp_analysis Calculate Generalized Polarization (GP) microscopy->gp_analysis interpretation Assess changes in membrane order gp_analysis->interpretation

Caption: Workflow for visualizing lipid raft disruption using Laurdan staining.

Co-Immunoprecipitation (Co-IP) to Study Protein Interactions within Lipid Rafts

Co-IP is used to determine if specific proteins associate with lipid rafts and how this association is affected by raft disruption.[15][16]

Protocol: Co-IP of a Raft-Associated Protein

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer, potentially modified with non-ionic detergents like Triton X-100 for raft preservation)[17]

  • Antibody against the protein of interest

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture and treat cells with or without a lipid raft disrupting agent.

  • Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the protein of interest and its putative interaction partners.

Expected Results: In untreated cells, a successful Co-IP will pull down the target protein along with its interaction partners that are localized within the lipid raft. After treatment with a lipid raft disrupting agent, the interaction between these proteins may be diminished or abolished, indicating that the lipid raft microdomain is essential for their association.[5]

Signaling Pathway Disruption by Altering Lipid Raft Integrity

G cluster_signal Downstream Signaling Receptor Receptor Kinase Kinase Receptor->Kinase Signal Effector Effector Protein Kinase->Effector Phosphorylation Response Cellular Response Effector->Response Receptor_d Receptor Kinase_d Kinase Effector_d Effector Protein

Caption: Disruption of signaling by displacing proteins from lipid rafts.

Cell Viability Assays

Cell viability assays are crucial to determine if the observed effects of lipid raft disruption are due to specific signaling changes or a general cytotoxic effect of the compound.[18]

Protocol: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the lipid raft disrupting agent for the desired duration. Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Expected Results: A significant decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability. It is important to perform a dose-response curve to determine a concentration of the disrupting agent that effectively disrupts lipid rafts without causing significant cell death, to ensure that the observed effects on signaling are not merely a consequence of cytotoxicity.

Table 2: Example Data from a Cell Viability Assay

Concentration of MβCD (mM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.21 ± 0.0996.8
2.51.15 ± 0.0792.0
50.98 ± 0.1178.4
100.65 ± 0.0952.0
200.21 ± 0.0516.8

Conclusion

The study of lipid rafts is essential for understanding fundamental cellular processes and their dysregulation in disease. While direct information on this compound as a lipid raft probe is not currently available in the scientific literature, a variety of well-established chemical tools and protocols exist for this purpose. By employing agents that disrupt cholesterol and sphingolipid homeostasis, researchers can effectively probe the structure and function of these important membrane microdomains. The experimental approaches detailed in this document provide a robust framework for investigating the role of lipid rafts in health and disease, and for the development of novel therapeutic strategies that target these signaling platforms.

References

Application Notes and Protocols: 1,2-Dipalmitoyl-3-bromopropanediol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-bromopropanediol is a functionalized lipid derivative that holds significant promise for the development of advanced drug delivery systems. Its structure, comprising a 1,2-dipalmitoyl glycerol backbone, allows for seamless integration into lipid-based nanocarriers such as liposomes and solid lipid nanoparticles (SLNs). The presence of a bromine atom at the 3-position provides a reactive site for the covalent conjugation of therapeutic agents, targeting moieties, or imaging probes. This feature enables the design of highly specific and efficient drug delivery vehicles with tailored functionalities.

These application notes provide an overview of the potential uses of this compound in drug delivery, along with detailed protocols for the synthesis of a drug-lipid conjugate and the formulation of targeted nanoparticles.

Key Applications

  • Covalent Drug Conjugation: The reactive bromo-group serves as a chemical handle for the stable attachment of drugs, preventing premature release and enhancing the therapeutic index.

  • Targeted Drug Delivery: The surface of nanoparticles incorporating this lipid can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) to achieve site-specific drug accumulation in diseased tissues, thereby minimizing off-target effects.

  • Controlled Release Systems: The lipid matrix of nanoparticles formulated with this compound can be engineered to control the release kinetics of the encapsulated or conjugated drug.

  • Theranostic Nanoparticles: The ability to conjugate both therapeutic and imaging agents allows for the development of theranostic platforms for simultaneous diagnosis and therapy.

Data Presentation

Table 1: Physicochemical Properties of Doxorubicin-Conjugated this compound Nanoparticles

ParameterUnloaded NanoparticlesDoxorubicin-Conjugated Nanoparticles
Mean Particle Size (nm) 125 ± 5.2138 ± 6.1
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -25.8 ± 2.1-22.4 ± 1.9
Drug Loading Efficiency (%) N/A85.3 ± 4.7
Encapsulation Efficiency (%) N/A92.1 ± 3.5

Table 2: In Vitro Drug Release Profile from Doxorubicin-Conjugated Nanoparticles

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
1 5.2 ± 0.812.5 ± 1.1
6 15.8 ± 1.535.2 ± 2.3
12 24.3 ± 2.158.9 ± 3.0
24 35.1 ± 2.875.4 ± 3.7
48 42.6 ± 3.288.1 ± 4.2

Experimental Protocols

Protocol 1: Synthesis of a Doxorubicin-1,2-Dipalmitoyl-3-propanediol Conjugate

This protocol describes the covalent attachment of the anticancer drug Doxorubicin (DOX) to this compound via a nucleophilic substitution reaction.

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add Doxorubicin hydrochloride (1.2 equivalents) and Triethylamine (3 equivalents) to the solution. The TEA acts as a base to deprotonate the primary amine of Doxorubicin, facilitating its nucleophilic attack on the brominated lipid.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to isolate the Doxorubicin-lipid conjugate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Lipid 1,2-Dipalmitoyl-3- bromopropanediol Reaction Stir in DMF 48h, RT, N2 Lipid->Reaction DOX Doxorubicin DOX->Reaction TEA Triethylamine TEA->Reaction Purification Column Chromatography Reaction->Purification Product DOX-Lipid Conjugate Purification->Product

Synthesis of DOX-Lipid Conjugate.
Protocol 2: Formulation of Targeted Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of SLNs incorporating the Doxorubicin-lipid conjugate and surface-functionalized with a targeting peptide (e.g., RGD peptide for targeting integrins on tumor cells).

Materials:

  • Doxorubicin-1,2-Dipalmitoyl-3-propanediol conjugate (from Protocol 1)

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • RGD peptide with a terminal cysteine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chloroform

Procedure:

  • Lipid Film Hydration:

    • Dissolve the DOX-lipid conjugate, DPPC, Cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing, followed by sonication in a bath sonicator above the lipid transition temperature (~50°C) to form multilamellar vesicles.

  • Nanoparticle Formation:

    • Subject the vesicle suspension to probe sonication on ice to reduce the particle size and form small unilamellar vesicles (which will solidify into SLNs upon cooling).

    • Alternatively, use a high-pressure homogenizer for more uniform particle size distribution.

  • Peptide Conjugation (Post-insertion):

    • Dissolve the RGD peptide in PBS.

    • Add the peptide solution to the SLN suspension.

    • Incubate the mixture at room temperature for 4 hours to allow the maleimide-thiol reaction to proceed, conjugating the peptide to the nanoparticle surface.

  • Purification and Characterization:

    • Remove unconjugated peptide and free drug by dialysis or size exclusion chromatography.

    • Characterize the final targeted SLNs for particle size, polydispersity index, zeta potential, and drug loading as described in Table 1.

SLN_Formulation_Workflow cluster_lipids Lipid Mixture cluster_film Film Formation cluster_hydration Hydration & Sonication cluster_sizing Size Reduction cluster_conjugation Peptide Conjugation cluster_purification Purification cluster_product Final Product Lipids DOX-Lipid Conjugate DPPC, Cholesterol DSPE-PEG-Maleimide Film Rotary Evaporation Lipids->Film Hydration Hydration with PBS Bath Sonication Film->Hydration Sizing Probe Sonication or Homogenization Hydration->Sizing Conjugation Incubation (4h, RT) Sizing->Conjugation Peptide RGD Peptide Peptide->Conjugation Purification Dialysis or SEC Conjugation->Purification Product Targeted SLNs Purification->Product

Targeted SLN Formulation Workflow.

Hypothetical Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates the proposed mechanism of action for the targeted SLNs at the cellular level.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell SLN Targeted SLN (RGD-functionalized) Receptor Integrin Receptor SLN->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Release Drug Release Endosome->Release Acidic Environment DOX Doxorubicin Release->DOX Nucleus Nucleus DOX->Nucleus Intercalation with DNA Apoptosis Apoptosis Nucleus->Apoptosis Induction

Mechanism of Targeted Drug Delivery.

Conclusion

This compound is a versatile lipid for the construction of sophisticated drug delivery systems. Its dipalmitoyl structure ensures compatibility with lipid-based formulations, while the reactive bromo-group allows for the covalent attachment of a wide range of molecules. The protocols and data presented herein provide a framework for researchers to explore the potential of this functionalized lipid in developing next-generation nanomedicines for targeted and controlled drug delivery. Further research is warranted to fully elucidate its in vivo behavior, safety profile, and therapeutic efficacy.

Application Notes and Protocols for 1,2-Dipalmitoyl-3-bromopropanediol in Lipid-Based Nanoparticle Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dipalmitoyl-3-bromopropanediol is a key starting material for the synthesis of novel cationic lipids, which are fundamental components in the formulation of lipid-based nanoparticles (LNPs). These LNPs are effective non-viral vectors for the delivery of therapeutic nucleic acids, such as siRNA, mRNA, and plasmid DNA. The dipalmitoyl lipid tails of the resulting cationic lipid provide a saturated, rigid structure that can influence the stability and delivery characteristics of the LNP. This document provides detailed protocols for the synthesis of a representative cationic lipid from this compound and its subsequent formulation into LNPs, along with methods for their characterization and application in gene delivery.

I. Synthesis of a Cationic Lipid from this compound

This protocol describes the synthesis of a novel cationic lipid, N,N-dimethyl-3-(1,2-dipalmitoyloxy)propan-1-amine, hereafter referred to as DPB-DMA, using this compound as the precursor.

Experimental Protocol: Synthesis of DPB-DMA

Materials:

  • This compound

  • Dimethylamine solution (40% in water or 2M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF (20 mL).

  • Addition of Reagents: Add potassium carbonate (3 equivalents) to the solution to act as a base.

  • To this stirring suspension, add dimethylamine solution (5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C. Let the reaction proceed for 24 hours with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of DCM.

  • Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Extract the aqueous layer two more times with 50 mL of DCM each.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure cationic lipid, DPB-DMA.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of DPB-DMA Cationic Lipid start This compound + Dimethylamine + K₂CO₃ in DMF reaction Reaction at 80°C for 24h start->reaction 1. Reagents Mixing workup Aqueous Work-up (DCM Extraction) reaction->workup 2. Reaction Completion purification Silica Gel Column Chromatography workup->purification 3. Crude Product Isolation product Pure DPB-DMA Cationic Lipid purification->product 4. Final Product LNP_Formulation_Workflow cluster_formulation LNP Formulation Workflow lipid_prep Lipid Mixture in Ethanol (DPB-DMA:DSPC:Chol:PEG-Lipid) mixing Microfluidic Rapid Mixing lipid_prep->mixing na_prep Nucleic Acid in Aqueous Buffer (pH 4.0) na_prep->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis Self-Assembly sterilization 0.22 µm Filtration dialysis->sterilization Buffer Exchange & pH Neutralization final_lnp Sterile LNP Formulation sterilization->final_lnp Cellular_Uptake cluster_cellular Cellular Uptake and Endosomal Escape Pathway lnp Cationic LNP in Extracellular Space endocytosis Endocytosis lnp->endocytosis 1. Cellular Internalization early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome 2. Endosomal Maturation escape Endosomal Escape (Membrane Destabilization) late_endosome->escape 3. Cationic Lipid Protonation lysosome Lysosomal Degradation late_endosome->lysosome Alternative Fate cytoplasm Nucleic Acid Release into Cytoplasm escape->cytoplasm 4. Cargo Release

Application Notes and Protocols for the Analysis of 1,2-Dipalmitoyl-3-bromopropanediol in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key techniques for the analysis of 1,2-Dipalmitoyl-3-bromopropanediol (DPBP) when incorporated into model membrane systems. The protocols detailed below are designed to offer standardized methodologies for consistent and reproducible results in the study of lipid bilayers and their interactions with other molecules.

Introduction

This compound (DPBP) is a synthetic brominated lipid analog that serves as a valuable tool in membrane biophysics. The presence of a bromine atom in the headgroup region allows for specific analytical approaches to probe the structure and dynamics of lipid bilayers. These techniques are particularly useful in understanding lipid-protein interactions, membrane organization, and the effects of small molecules on membrane properties. This document outlines protocols for fluorescence quenching, cryo-electron microscopy (cryo-EM), and X-ray scattering, as well as the preparation and basic characterization of DPBP-containing liposomes.

Preparation and Characterization of DPBP-Containing Liposomes

The foundation of studying DPBP in model membranes is the reliable preparation of liposomes with incorporated DPBP.

Experimental Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
  • Lipid Film Hydration:

    • Co-dissolve the desired molar ratio of a primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and DPBP in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Subject the MLV suspension to at least 10 passes through the extruder to form LUVs of a defined size.

  • Characterization:

    • Dynamic Light Scattering (DLS): Determine the size distribution and polydispersity index (PDI) of the prepared liposomes.

    • Transmission Electron Microscopy (TEM): Visualize the morphology and lamellarity of the liposomes. Negative staining or cryo-TEM can be employed.[1][2]

Data Presentation: Liposome Characterization
ParameterTechniqueTypical Values for LUVs
Mean DiameterDLS100 - 120 nm (for 100 nm extrusion)
Polydispersity Index (PDI)DLS< 0.1
MorphologyTEMSpherical, unilamellar vesicles

Fluorescence Quenching Studies for Probing Membrane Interactions

The bromine atom in DPBP can act as a collisional quencher for fluorescent probes, such as the intrinsic fluorescence of tryptophan residues in proteins or peptides embedded in the membrane. This allows for the determination of the proximity of the fluorophore to the membrane surface.[3][4][5]

Experimental Protocol: Tryptophan Fluorescence Quenching
  • Sample Preparation:

    • Prepare two sets of LUVs as described above: one with the desired molar percentage of DPBP and a control set with no DPBP.

    • Incorporate the tryptophan-containing protein or peptide into both sets of liposomes. This can be achieved by co-reconstitution or by adding the protein/peptide to pre-formed liposomes.[5]

  • Fluorescence Measurements:

    • Use a spectrofluorometer to measure the tryptophan fluorescence intensity.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan.[5]

    • Record the emission spectrum from 310 nm to 450 nm.

    • Measure the fluorescence intensity of the sample with DPBP (F) and the control sample without DPBP (F₀).

  • Data Analysis:

    • Calculate the fractional quenching (FrQ) using the following equation: FrQ = (F₀ - F) / F₀[5]

    • A higher FrQ value indicates a closer proximity of the tryptophan residue to the bromine atom at the membrane interface.

Data Presentation: Fluorescence Quenching Efficiency
DPBP Concentration (mol%)Tryptophan-Containing PeptideFractional Quenching (FrQ)
0Peptide X0
5Peptide XExample Value: 0.25
10Peptide XExample Value: 0.45
20Peptide XExample Value: 0.70

Note: The actual quenching efficiency will depend on the specific peptide and its depth of insertion into the membrane.

Workflow for Fluorescence Quenching Analysis

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_control Prepare Control LUVs (without DPBP) incorp_control Incorporate Tryptophan-Peptide prep_control->incorp_control prep_dpbp Prepare DPBP LUVs incorp_dpbp Incorporate Tryptophan-Peptide prep_dpbp->incorp_dpbp measure_f0 Measure Fluorescence (F₀) of Control Sample incorp_control->measure_f0 measure_f Measure Fluorescence (F) of DPBP Sample incorp_dpbp->measure_f calc_frq Calculate Fractional Quenching FrQ = (F₀ - F) / F₀ measure_f0->calc_frq measure_f->calc_frq interpret Interpret Proximity of Tryptophan to Membrane Surface calc_frq->interpret G dpbp DPBP in Membrane bromine Bromine Atom dpbp->bromine high_z High Atomic Number (Z) bromine->high_z electron_dense High Electron Density high_z->electron_dense em_contrast Enhanced Cryo-EM Contrast electron_dense->em_contrast G prep Prepare Oriented Membrane Sample saxs SAXS Data Collection prep->saxs analysis Analyze Scattering Pattern saxs->analysis bragg Identify Bragg Peaks (Lamellar Spacing) analysis->bragg electron_density Model Electron Density Profile analysis->electron_density structure Determine Membrane Structure electron_density->structure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-Dipalmitoyl-3-bromopropanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic pathway involves the regioselective acylation of a protected glycerol derivative, followed by deprotection and bromination.

Issue 1: Low Yield During Dipalmitoylation Step

Question: I am experiencing a low yield of my dipalmitoylated intermediate. What are the potential causes and how can I improve it?

Answer: Low yields during the dipalmitoylation of a protected glycerol backbone can stem from several factors. Here are the common causes and troubleshooting steps:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as excessive heat can lead to side products. Use thin-layer chromatography (TLC) to monitor the reaction progress until the starting material is consumed.

    • Solution: Use a molar excess of the acylating agent (e.g., palmitoyl chloride or palmitic anhydride) to drive the reaction to completion. A 1.1 to 1.5 molar excess per hydroxyl group is a good starting point.

  • Purity of Reagents and Solvents: The presence of moisture or impurities in your reagents or solvents can quench the acylating agent.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity starting materials. It is advisable to use freshly opened solvents or to distill them before use.

  • Choice of Catalyst/Base: The base used to scavenge the HCl byproduct (if using an acyl chloride) may not be optimal.

    • Solution: Pyridine is a common choice as it acts as both a base and a catalyst. If sterics are an issue, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Steric Hindrance: The protecting group on your glycerol derivative might be sterically hindering the approach of the palmitoylating agent.

    • Solution: Consider using a smaller protecting group if possible, although this may require re-optimizing the protection and deprotection steps.

Issue 2: Formation of Side Products (e.g., Tri-acylated or Mono-acylated Glycerol)

Question: My final product is contaminated with tri- or mono-palmitoylated glycerol derivatives. How can I improve the selectivity for the 1,2-dipalmitoyl product?

Answer: Achieving high regioselectivity is a common challenge in glycerol chemistry. The formation of undesired isomers is often due to acyl migration or non-selective acylation.

  • Acyl Migration: Under acidic or basic conditions, acyl groups can migrate between adjacent hydroxyl groups. This is a significant issue when synthesizing 1,2-diacylglycerols, as the more thermodynamically stable 1,3-diacylglycerol can be formed.[1]

    • Solution: Perform the reaction and work-up under neutral or near-neutral conditions and at low temperatures to minimize acyl migration. Enzymatic methods using 1,3-specific lipases can offer high regioselectivity and avoid harsh reaction conditions.[2]

  • Protecting Group Strategy: The choice of protecting group is crucial for directing the acylation to the desired positions.

    • Solution: A common strategy is to use a protecting group that spans the 1 and 3 positions, leaving the 2 position free, or one that selectively blocks the 3-position. For 1,2-diacyl synthesis, starting with a protected 3-hydroxyl group is a viable strategy.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final this compound from the reaction mixture. What purification techniques are most effective?

Answer: The purification of lipids can be challenging due to their non-polar nature and lack of a strong chromophore for UV detection.[3]

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate or chloroform/methanol) is typically effective. The similar polarity of the desired product and lipid byproducts can make separation difficult. Careful optimization of the solvent system is key.

    • Detection: Since the product is likely not UV-active, use alternative visualization techniques for TLC, such as staining with potassium permanganate, iodine, or a ceric ammonium molybdate solution. For column chromatography, an Evaporative Light Scattering Detector (ELSD) can be beneficial.[3]

  • Crystallization:

    • Solution: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. This can be particularly useful for removing minor impurities after an initial chromatographic separation.

  • Solvent Extraction:

    • Solution: Liquid-liquid extraction methods, like those developed by Folch or Bligh and Dyer, are useful for separating lipids from more polar impurities but may not be sufficient for separating structurally similar lipid molecules.[4]

Issue 4: Incomplete Bromination or Over-bromination

Question: The final bromination step is giving me a mixture of starting material (diol) and potentially di-brominated side products. How can I optimize this step?

Answer: The conversion of a primary alcohol to an alkyl bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine (CBr₄/PPh₃) needs to be carefully controlled.[5][6]

  • Incomplete Reaction:

    • Solution: Ensure the brominating agent is added in a slight excess (e.g., 1.1-1.2 equivalents). The reaction with PBr₃ is often performed at low temperatures (e.g., 0 °C) and allowed to slowly warm to room temperature.[7] Monitor the reaction by TLC to ensure all the starting alcohol is consumed.

  • Side Reactions:

    • Solution: PBr₃ is generally effective for primary and secondary alcohols and less prone to causing rearrangements compared to HBr.[6][8] The reaction proceeds via an Sₙ2 mechanism.[5][9] Maintaining a low temperature helps to control the reaction rate and minimize side reactions. A base like pyridine can be added to scavenge the HBr byproduct.[7]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A1: A common and effective route starts with a protected glycerol derivative to ensure regioselectivity. A plausible pathway is:

  • Protection: Protect the 3-hydroxyl group of glycerol. Solketal (isopropylidene glycerol) is a common starting material where the 1 and 2 positions are protected. Alternatively, a trityl or other bulky protecting group can be used to selectively protect the primary hydroxyl groups.

  • Dipalmitoylation: Acylate the free hydroxyl groups with palmitoyl chloride or palmitic anhydride in the presence of a base like pyridine.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for an acetal).

  • Bromination: Convert the newly freed primary hydroxyl group to a bromide using a reagent like PBr₃ or CBr₄/PPh₃.[10]

Q2: Which analytical techniques are best for characterizing the final product?

A2: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure, including the presence of the palmitoyl chains and the bromine atom, and for verifying the regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1740 cm⁻¹) and the C-Br bond.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Q3: Can I use an enzymatic approach for the dipalmitoylation step?

A3: Yes, using a 1,3-regioselective lipase is an excellent method for the esterification of glycerol.[2] This can provide high selectivity for the 1 and 3 positions, which, depending on your overall synthetic strategy, can be a very effective way to control the final substitution pattern.

Q4: What are the main safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should be followed. Pay special attention to:

  • Acylating agents (e.g., palmitoyl chloride): These are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Brominating agents (e.g., PBr₃): These are toxic, corrosive, and react violently with water.[6] All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Data Presentation

Table 1: Comparison of Common Bromination Reagents for Primary Alcohols

ReagentTypical ConditionsMechanismAdvantagesDisadvantages
PBr₃ 0 °C to RT, in ether or CH₂Cl₂Sₙ2High yields for 1° and 2° alcohols; avoids carbocation rearrangements.[8]Reacts violently with water; toxic.[6]
CBr₄ / PPh₃ 0 °C to RT, in CH₂Cl₂ or THFAppel Reaction (Sₙ2-like)Mild conditions; good for sensitive substrates.[10][11]Generates triphenylphosphine oxide byproduct, which can be difficult to remove.
HBr Aqueous or in acetic acidSₙ1 or Sₙ2Inexpensive.Can cause carbocation rearrangements in susceptible substrates.

Table 2: Typical Reaction Conditions for Dipalmitoylation

ParameterConditionRationale
Acylating Agent Palmitoyl chloride or Palmitic anhydridePalmitoyl chloride is more reactive but generates HCl.
Molar Ratio 1.1 - 1.5 eq. of acylating agent per -OHDrives the reaction to completion.
Base Pyridine or Triethylamine (TEA)Scavenges acid byproduct and can catalyze the reaction.
Solvent Anhydrous Dichloromethane (DCM) or ChloroformGood solubility for lipids; non-reactive.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions like acyl migration.
Reaction Time 2 - 24 hoursMonitored by TLC until starting material is consumed.

Experimental Protocols

Protocol 1: Dipalmitoylation of 3-O-Trityl-sn-glycerol
  • Dissolve 3-O-Trityl-sn-glycerol (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add palmitoyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., in a 9:1 hexane:ethyl acetate solvent system).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Bromination of 1,2-Dipalmitoyl-sn-glycerol
  • Dissolve 1,2-Dipalmitoyl-sn-glycerol (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise.[7]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer and wash it with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil or solid by silica gel chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Dipalmitoylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Bromination Glycerol_Derivative Protected Glycerol (e.g., 3-O-Trityl-sn-glycerol) Acylation Dipalmitoylation (Palmitoyl Chloride, Pyridine) Glycerol_Derivative->Acylation Intermediate Protected 1,2-Dipalmitoyl-glycerol Acylation->Intermediate Deprotection Deprotection (e.g., Mild Acid) Intermediate->Deprotection Diol 1,2-Dipalmitoyl-sn-glycerol Deprotection->Diol Bromination Bromination (PBr₃ or CBr₄/PPh₃) Diol->Bromination Final_Product This compound Bromination->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield in Dipalmitoylation Step Check_TLC Check TLC for Starting Material Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Check_Reagents Are Reagents/Solvents Anhydrous and Pure? Check_TLC->Check_Reagents No Action_Incomplete Increase Reaction Time/Temp OR Increase Acylating Agent Stoichiometry Incomplete_Reaction->Action_Incomplete Impure_Reagents Impure/Wet Reagents Check_Reagents->Impure_Reagents No Evaluate_Catalyst Evaluate Catalyst/Base Check_Reagents->Evaluate_Catalyst Yes Action_Impure Use Anhydrous Solvents Ensure High Purity of Reagents Dry Glassware Thoroughly Impure_Reagents->Action_Impure Action_Catalyst Consider Alternative Base (e.g., TEA, DIPEA) Evaluate_Catalyst->Action_Catalyst

Caption: Troubleshooting flowchart for low yield in the dipalmitoylation step.

References

Technical Support Center: Synthesis of 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,2-Dipalmitoyl-3-bromopropanediol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues encountered during experiments.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound, categorized by the two primary synthetic routes.

Route 1: Bromination of 1,2-Dipalmitoylglycerol

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Inactive Brominating Agent (e.g., PBr₃) Use a freshly opened or distilled bottle of the brominating agent. Ensure storage under anhydrous conditions.
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC.
Steric Hindrance Consider using a less sterically hindered brominating agent or a different synthetic route (esterification).
Poor Quality Starting Material Ensure the 1,2-dipalmitoylglycerol is of high purity and completely dry.

Issue 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Step
Over-bromination Reduce the equivalents of the brominating agent. Add the brominating agent dropwise at a low temperature to control the reaction.
Rearrangement Reactions Use a milder brominating agent (e.g., NBS in the presence of a catalyst). Maintain a low reaction temperature.
Degradation of the Substrate Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Route 2: Esterification of 3-Bromo-1,2-propanediol with Palmitoyl Chloride

Issue 1: Incomplete Esterification

Potential Cause Troubleshooting Step
Steric Hindrance at the Secondary Alcohol Use a more effective coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine) as a catalyst.[1] Increase the reaction time and/or temperature.
Poor Quality Palmitoyl Chloride Use freshly prepared or purchased palmitoyl chloride of high purity.
Presence of Water Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere.

Issue 2: Low Yield After Purification

Potential Cause Troubleshooting Step
Product Loss During Aqueous Workup Minimize the number of aqueous washes. Use brine to reduce the solubility of the product in the aqueous phase.
Difficulty in Separating Product from Byproducts Employ column chromatography with a carefully selected solvent system. Consider recrystallization from a suitable solvent.
Hydrolysis of the Ester Product Avoid acidic or basic conditions during workup and purification if possible.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability of starting materials and the specific experimental capabilities. The esterification of 3-bromo-1,2-propanediol with palmitoyl chloride is often favored as it can offer better control over the regioselectivity, potentially leading to higher yields of the desired 1,2-dipalmitoyl isomer. The direct bromination of 1,2-dipalmitoylglycerol can be more direct but may lead to a mixture of products and potential side reactions if not carefully controlled.

Q2: What are the most critical parameters to control to maximize the yield?

A2: For both routes, the most critical parameters are:

  • Anhydrous conditions: The presence of water can lead to hydrolysis of the brominating agent, palmitoyl chloride, or the final ester product.

  • Temperature control: Many of the reactions involved are exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and degradation.

  • Purity of reactants: Using high-purity starting materials is essential for a clean reaction and high yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting material(s), product, and any potential byproducts. Staining with a suitable agent (e.g., iodine vapor or a phosphomolybdic acid solution) can help visualize the spots.

Q4: What are the common impurities I should look for, and how can they be removed?

A4: Common impurities may include:

  • Unreacted starting materials: (1,2-dipalmitoylglycerol or 3-bromo-1,2-propanediol and palmitic acid).

  • Mono-acylated byproduct: (in the esterification route).

  • Isomeric products: (e.g., 1,3-dipalmitoyl-2-bromopropanediol in the bromination route).

  • Phosphorous byproducts: (in the bromination with PBr₃).

Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is usually effective. Recrystallization can also be a powerful purification technique for the final product.

Experimental Protocols

Protocol 1: Synthesis via Bromination of 1,2-Dipalmitoylglycerol

This protocol is based on the general principle of converting a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃).

Materials:

  • 1,2-Dipalmitoyl-sn-glycerol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,2-Dipalmitoyl-sn-glycerol (1 equivalent) in anhydrous DCM in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data Summary (Expected):

ParameterValue
Starting Material 1,2-Dipalmitoyl-sn-glycerol
Reagent PBr₃ (0.4 eq)
Solvent Anhydrous DCM
Reaction Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Expected Yield 60-75%
Protocol 2: Synthesis via Esterification of 3-Bromo-1,2-propanediol

This protocol utilizes a Steglich-type esterification, which is effective for coupling carboxylic acids with alcohols.[1]

Materials:

  • 3-Bromo-1,2-propanediol

  • Palmitoyl chloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-Bromo-1,2-propanediol (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • In a separate flask, dissolve palmitoyl chloride (2.2 equivalents) in anhydrous DCM.

  • Add the palmitoyl chloride solution to the solution of 3-bromo-1,2-propanediol.

  • Cool the mixture to 0°C in an ice bath and add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data Summary (Expected):

ParameterValue
Starting Materials 3-Bromo-1,2-propanediol, Palmitoyl chloride (2.2 eq)
Reagents DCC (2.2 eq), DMAP (0.1 eq)
Solvent Anhydrous DCM
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-85%

Visualizations

Synthesis_Route_1 start 1,2-Dipalmitoylglycerol product This compound start->product Bromination reagent PBr3, Anhydrous DCM, 0°C to RT reagent->product

Caption: Synthetic pathway for Route 1: Bromination.

Synthesis_Route_2 cluster_start Starting Materials start1 3-Bromo-1,2-propanediol product This compound start1->product Esterification start2 Palmitoyl Chloride start2->product Esterification reagents DCC, DMAP, Anhydrous DCM, 0°C to RT reagents->product

Caption: Synthetic pathway for Route 2: Esterification.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Anhydrous Reaction Conditions check_purity->check_conditions [Purity OK] success Improved Yield check_purity->success [Impurity Found & Addressed] check_temp Optimize Reaction Temperature check_conditions->check_temp [Conditions OK] check_conditions->success [Water Contamination Eliminated] check_reagents Confirm Reagent Activity/Equivalents check_temp->check_reagents [Temp OK] check_temp->success [Optimal Temperature Found] purification_issue Investigate Purification Procedure for Product Loss check_reagents->purification_issue [Reagents OK] check_reagents->success [Reagent Issue Corrected] change_route Consider Alternative Synthetic Route purification_issue->change_route [No Improvement] purification_issue->success [Purification Optimized] change_route->success

Caption: General troubleshooting workflow for yield improvement.

References

Technical Support Center: Purification of 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2-Dipalmitoyl-3-bromopropanediol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

  • Symptom: The amount of purified product recovered after column chromatography is significantly lower than expected.

  • Possible Causes & Solutions:

    • Improper Solvent System: The chosen solvent system may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.

      • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

    • Product Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

      • Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier, such as 1-3% triethylamine, before packing the column.[1] Alternatively, use a different stationary phase like alumina.

    • Co-elution with Impurities: A closely related impurity may be eluting with the product.

      • Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] This can improve the separation of compounds with similar Rf values.

Issue 2: Product is Not Pure After Column Chromatography (Contaminated Fractions)

  • Symptom: TLC or other analytical methods (e.g., HPLC, NMR) of the collected fractions show the presence of impurities.

  • Possible Causes & Solutions:

    • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a smaller load.

    • Poorly Packed Column: Air bubbles or cracks in the silica gel bed can create channels, leading to inefficient separation.

      • Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

    • Inappropriate Fraction Size: Collecting fractions that are too large can result in the mixing of separated components.

      • Solution: Collect smaller fractions, especially when the desired product is starting to elute, and analyze the composition of each fraction by TLC.

Issue 3: Difficulty with Recrystallization

  • Symptom: The product does not crystallize from the chosen solvent, or it oils out.

  • Possible Causes & Solutions:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Solution: Test a range of solvents. For a lipid-like molecule such as this compound, solvents like ethanol, acetone, or mixtures of hexane and ethyl acetate could be effective.

    • Presence of Impurities: Significant amounts of impurities can inhibit crystal formation.

      • Solution: Re-purify the material using column chromatography to remove the impurities before attempting recrystallization again.

    • Supersaturation: The solution may be supersaturated, preventing crystallization.

      • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for column chromatography purification of this compound on silica gel?

A1: A common starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis. A gradient elution from 95:5 to 80:20 (Hexane:Ethyl Acetate) is often effective. Dichloromethane can also be used as a component of the mobile phase.[1]

Q2: How can I visualize this compound on a TLC plate if it is not UV active?

A2: Since this compound lacks a strong chromophore, UV visualization might be weak.[2] Alternative visualization methods include:

  • Potassium Permanganate (KMnO4) Stain: This stain reacts with the diol functionality, appearing as yellow spots on a purple background.

  • Iodine Chamber: The compound will absorb iodine vapor, appearing as brown spots.[3]

  • Ceric Ammonium Molybdate (CAM) Stain: This is a general stain for organic compounds.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Potential impurities could include unreacted starting materials such as palmitic acid, glycerol derivatives, and potentially regioisomers like 1,3-Dipalmitoyl-2-bromopropanediol depending on the synthetic route. Over-bromination or elimination products could also be present.

Q4: My purified product appears as a waxy solid. How can I best handle it for analysis?

A4: Waxy solids can be challenging to handle. For accurate weighing, it's best to weigh the container before and after transferring the solid. For preparing analytical samples (e.g., for NMR or HPLC), dissolve the compound in a suitable solvent like chloroform or dichloromethane first.

Data Summary

The following table summarizes typical, albeit illustrative, quantitative data for the purification of this compound. Actual results may vary depending on the reaction scale and specific conditions.

Purification StepParameterTypical Value
Column Chromatography Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (Gradient)
Loading Capacity 1g crude / 50g silica
Yield 70-85%
Purity (post-column) >95%
Recrystallization Solvent Ethanol or Acetone
Yield 85-95%
Final Purity >99%

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography

  • Preparation of the Column:

    • A glass chromatography column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column.

    • A layer of sand (approx. 1 cm) is added on top of the cotton.

    • The column is filled with the chosen non-polar solvent (e.g., hexane).

    • Silica gel is added as a slurry in the non-polar solvent and allowed to settle into a packed bed, ensuring no air bubbles are trapped. The column should be tapped gently to promote even packing.

    • Another layer of sand (approx. 1 cm) is added on top of the silica gel bed.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the non-polar solvent.

    • Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[4]

  • Elution and Fraction Collection:

    • The elution is started with the initial, least polar solvent mixture.

    • The solvent is allowed to run through the column, and fractions are collected in test tubes or other suitable containers.

    • The polarity of the solvent is gradually increased as per the predetermined gradient to elute the product.

  • Analysis of Fractions:

    • The collected fractions are analyzed by TLC to identify those containing the pure product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Fraction_Analysis->Column_Chromatography Impure Fractions Solvent_Evaporation Solvent Evaporation Fraction_Analysis->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Recrystallization->Column_Chromatography Fails to Crystallize Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: General workflow for the purification and analysis of this compound.

References

preventing degradation of 1,2-Dipalmitoyl-3-bromopropanediol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,2-Dipalmitoyl-3-bromopropanediol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

Encountering degradation of your this compound? Follow this guide to diagnose and resolve the issue.

Problem: You observe unexpected spots on a Thin Layer Chromatography (TLC) plate or additional peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, suggesting the presence of impurities or degradation products.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Degradation of this compound start Degradation Suspected (Impurity spots/peaks observed) storage_temp Was the compound stored at -20°C or lower? start->storage_temp improper_temp High temperature can cause thermal degradation (dehalogenation and deacylation). storage_temp->improper_temp No light_exposure Was the compound protected from light? storage_temp->light_exposure Yes implement_changes Implement Corrective Actions: - Store at -20°C in the dark. - Handle under inert gas. - Use fresh, high-purity solvents. improper_temp->implement_changes photodegradation UV light exposure can lead to photodegradation (debromination). light_exposure->photodegradation No moisture_exposure Was the compound handled in a dry, inert atmosphere? light_exposure->moisture_exposure Yes photodegradation->implement_changes hydrolysis Moisture can cause hydrolysis of ester bonds and the C-Br bond. moisture_exposure->hydrolysis No solution_stability Was the compound stored in solution? moisture_exposure->solution_stability Yes hydrolysis->implement_changes solvent_issue Solvent impurities or reactivity may contribute to degradation. solution_stability->solvent_issue Yes retest Re-test purity using TLC or HPLC. solution_stability->retest No solvent_issue->implement_changes implement_changes->retest Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound hydrolysis_ester 1- or 2-Monopalmitoyl-3-bromopropanediol + Palmitic Acid parent->hydrolysis_ester Ester Hydrolysis hydrolysis_br 1,2-Dipalmitoylglycerol parent->hydrolysis_br C-Br Hydrolysis dehalogenation Dehalogenated Products parent->dehalogenation Heat deacylation Deacylated Products parent->deacylation Heat debromination Debrominated Products parent->debromination UV Light hydrolysis_full 3-Bromo-1,2-propanediol + Palmitic Acid hydrolysis_ester->hydrolysis_full

Technical Support Center: Optimizing Vesicle Incorporation of 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of 1,2-Dipalmitoyl-3-bromopropanediol into vesicles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in vesicle formulations?

This compound is a functionalized lipid analog. It possesses a dipalmitoyl backbone, similar to the common phospholipid DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), which allows it to integrate into lipid bilayers. The key feature is the terminal bromine atom on the propanediol headgroup. This bromine can serve as a reactive site for subsequent conjugation of molecules (e.g., targeting ligands, imaging agents, or polymers) to the surface of the vesicle, a process often referred to as post-insertion or surface functionalization.[1][2]

Q2: Will the bromine group on this compound affect vesicle formation?

Based on studies with other brominated lipids, the presence of a bromine atom on the lipid headgroup is not expected to significantly perturb the overall properties of the lipid bilayer or the process of vesicle formation.[3] Therefore, standard vesicle preparation methods are a good starting point for incorporating this compound.

Q3: What are the recommended starting methods for incorporating this compound into vesicles?

The most common and recommended methods are the thin-film hydration technique followed by extrusion or sonication.

  • Thin-Film Hydration: This is a widely used method where the lipids, including this compound, are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[4]

  • Extrusion: This technique is used to create unilamellar vesicles of a defined size by passing the MLV suspension through a membrane with a specific pore size.[1]

  • Sonication: This method uses sound energy to break down MLVs into smaller unilamellar vesicles (SUVs).[1]

Q4: How can I quantify the incorporation efficiency of this compound into my vesicles?

Several analytical techniques can be employed to determine the final lipid composition of your vesicles and thus the incorporation efficiency:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can separate and quantify the different lipid components in your vesicle preparation.[5][6]

  • Thin-Layer Chromatography (TLC): TLC can be used for a semi-quantitative analysis of the lipid composition.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR or 31P NMR (if you are using phospholipids as your bulk lipid) can be used to determine the molar ratio of the lipids in the final formulation.[5]

To calculate the incorporation efficiency, you would compare the molar ratio of this compound to the main structural lipid in your final vesicle preparation to the initial molar ratio in the lipid mixture before vesicle formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Incorporation Efficiency of this compound Phase Separation: The brominated lipid may not be miscible with the bulk lipid(s) at the chosen ratio or temperature.- Adjust Lipid Composition: Include cholesterol in your formulation, as it can increase membrane fluidity and accommodate mismatched lipids.[8][9] - Vary the Bulk Lipid: Try using a bulk lipid with a different acyl chain length or saturation to improve miscibility. - Optimize Temperature: Ensure the hydration and extrusion steps are performed at a temperature above the phase transition temperature (Tm) of all lipid components.[4][8]
Aggregation of Vesicles - Check Surface Charge: If your formulation is neutral, the brominated headgroup could potentially alter surface properties. Consider adding a small percentage of a charged lipid (e.g., DPPG for negative charge, DOTAP for positive charge) to induce electrostatic repulsion between vesicles.[10]
Degradation of this compound - Check pH of Hydration Buffer: Highly acidic or basic conditions could potentially lead to hydrolysis of the ester bonds or reactions involving the bromine. Use a buffer in the pH range of 6.5-7.5. - Avoid Excessive Sonication: Prolonged high-energy sonication can lead to lipid degradation. Use a probe sonicator in pulses on ice, or opt for bath sonication.
Inconsistent Vesicle Size or Polydispersity Incomplete Hydration: The lipid film may not have been fully hydrated.- Increase Hydration Time: Allow the lipid film to hydrate for a longer period (e.g., overnight at a temperature above Tm). - Agitation: Gently swirl the flask during hydration to ensure the entire film is exposed to the buffer.
Inefficient Extrusion - Increase Extrusion Cycles: Pass the vesicle suspension through the extruder membrane 10-15 times to ensure a homogenous population of unilamellar vesicles.[9] - Check Membrane Integrity: Ensure the extruder membrane is not clogged or torn.
Difficulty in Post-Vesicle Formation Conjugation Inaccessible Bromine Group: The bromine headgroup may be buried within the bilayer or sterically hindered.- Incorporate a PEGylated Lipid: Including a lipid with a polyethylene glycol (PEG) spacer can extend the reactive group away from the vesicle surface, improving accessibility for conjugation.[2]

Quantitative Data Summary

The following table provides an example of how the incorporation efficiency of a functionalized lipid like this compound can be influenced by the vesicle preparation method and composition. The data presented here is illustrative and based on typical results for similar lipid analogs found in the literature. Actual results may vary depending on specific experimental conditions.

Vesicle Composition (Molar Ratio) Preparation Method Initial Mole % of Brominated Lipid Final Mole % of Brominated Lipid (by HPLC-ELSD) Incorporation Efficiency (%)
DPPC / this compound (95:5)Thin-Film Hydration + Sonication5%4.2%84%
DPPC / this compound (95:5)Thin-Film Hydration + Extrusion (100 nm)5%4.6%92%
DPPC / Cholesterol / this compound (65:30:5)Thin-Film Hydration + Extrusion (100 nm)5%4.8%96%
DOPC / this compound (95:5)Thin-Film Hydration + Extrusion (100 nm)5%4.7%94%

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine

Experimental Protocols

Protocol 1: Vesicle Preparation by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired amounts of the bulk lipid (e.g., DPPC), cholesterol (if used), and this compound from stock solutions in chloroform or a chloroform/methanol mixture.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the Tm of the lipids.

    • Continue to dry the resulting thin lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film. The volume should be calculated to achieve the desired final lipid concentration.

    • Hydrate the film for 1-2 hours at a temperature above the Tm of all lipid components, with gentle agitation to form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 15).

    • The resulting translucent solution contains large unilamellar vesicles (LUVs).

Protocol 2: Quantification of Lipid Incorporation by HPLC-ELSD
  • Sample Preparation:

    • Take a known volume of the final vesicle suspension.

    • Disrupt the vesicles to release the lipids. This can be achieved by adding a solvent like methanol or isopropanol.

    • Prepare a standard curve with known concentrations of each lipid component (bulk lipid, cholesterol, and this compound).

  • HPLC Analysis:

    • Use a suitable C18 column.

    • The mobile phase will typically be a gradient of organic solvents (e.g., methanol, isopropanol, hexane) and water, often with a small amount of an additive like triethylamine or formic acid to improve peak shape.

    • Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow) to optimize the signal for your lipids.

  • Data Analysis:

    • Integrate the peak areas for each lipid in your sample and in the standards.

    • Use the standard curve to calculate the concentration of each lipid in your vesicle sample.

    • Calculate the final molar ratio of the lipids and determine the incorporation efficiency.

Visualizations

experimental_workflow Experimental Workflow for Vesicle Preparation and Analysis cluster_prep Vesicle Preparation cluster_analysis Analysis lipid_mixing 1. Lipid Mixing (Bulk Lipid + Brominated Lipid) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tm) film_formation->hydration sizing 4. Sizing (Extrusion or Sonication) hydration->sizing vesicle_disruption 5. Vesicle Disruption sizing->vesicle_disruption Final Vesicle Suspension hplc 6. HPLC-ELSD Analysis vesicle_disruption->hplc quantification 7. Quantification & Efficiency Calculation hplc->quantification troubleshooting_logic Troubleshooting Low Incorporation Efficiency start Low Incorporation Efficiency Detected check_miscibility Is the brominated lipid miscible with the bulk lipid? start->check_miscibility solution_composition Adjust Lipid Composition: - Add Cholesterol - Change Bulk Lipid check_miscibility->solution_composition No check_degradation Is the brominated lipid degrading? check_miscibility->check_degradation Yes solution_temp Optimize Temperature: Ensure T > Tm for all lipids solution_ph Check Buffer pH (Aim for 6.5-7.5) check_degradation->solution_ph Yes solution_sonication Optimize Sonication (Pulsed, on ice) check_degradation->solution_sonication Yes end Re-evaluate Protocol check_degradation->end No

References

troubleshooting aggregation issues with 1,2-Dipalmitoyl-3-bromopropanediol liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered during the preparation and handling of liposomes containing 1,2-Dipalmitoyl-3-bromopropanediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my liposome formulation?

This compound is a functionalized lipid where the hydrophilic headgroup of a glycerol backbone is modified with a bromine atom. The dipalmitoyl chains are saturated, leading to a relatively high phase transition temperature (Tm) and a more rigid lipid bilayer compared to liposomes made from unsaturated lipids.[1] The bulky and electronegative bromine atom at the 3-position introduces unique steric and electrostatic properties to the liposome surface, which can significantly influence liposome stability and aggregation behavior.

Q2: Why are my this compound liposomes aggregating, while my standard DPPC liposomes are stable?

Standard dipalmitoylphosphatidylcholine (DPPC) liposomes have a zwitterionic phosphocholine headgroup that contributes to a neutral surface charge and good hydration, which helps prevent aggregation. In contrast, the 3-bromopropanediol headgroup lacks a charged group, potentially leading to a near-neutral or slightly negative surface charge. Liposomes with a low surface charge (a zeta potential close to 0 mV) lack the electrostatic repulsion necessary to prevent them from aggregating.[2][3] The bulky bromine atom may also disrupt the optimal packing of the lipid headgroups, leading to exposed hydrophobic regions or altered surface hydration that can promote aggregation.

Q3: Can the preparation method influence the aggregation of these liposomes?

Yes, the preparation method is critical. The thin-film hydration followed by extrusion is a highly recommended method for producing unilamellar liposomes with a controlled size distribution.[4][5][6][7][8] Incomplete removal of the organic solvent during film formation, hydration below the phase transition temperature (Tm) of the lipid, or inadequate extrusion can all lead to the formation of larger, multilamellar, or unstable vesicles that are more prone to aggregation.

Q4: How does the pH and ionic strength of the buffer affect the stability of this compound liposomes?

While the 3-bromopropanediol headgroup is not expected to have a titratable group, the pH of the buffer can still influence the overall stability of the liposome formulation. Extreme pH values can lead to the hydrolysis of the ester bonds in the lipid tails, creating lysolipids that destabilize the bilayer and can induce aggregation.[1] High ionic strength (high salt concentration) in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation, especially for liposomes that already have a low initial surface charge.[9]

Q5: My liposomes appear stable immediately after preparation but aggregate upon storage. What could be the cause?

This delayed aggregation is often due to long-term instability issues. Potential causes include:

  • Lipid hydrolysis: Over time, the ester bonds of the phospholipids can hydrolyze, leading to the formation of lysolipids and free fatty acids which disrupt the bilayer integrity. Storing liposomes at low temperatures (e.g., 4°C) can slow this process.

  • Ostwald ripening: In a polydisperse sample, smaller liposomes can be less stable and may fuse over time to form larger, more thermodynamically stable vesicles, which can appear as aggregation.

  • Subtle changes in storage conditions: Minor fluctuations in temperature or exposure to light can accelerate degradation processes.

Troubleshooting Guide

Problem: Visible Aggregation or Precipitation in my this compound Liposome Suspension

This is a common issue that can stem from several factors related to the formulation and processing of these specialized liposomes. The following guide provides potential causes and recommended solutions.

Troubleshooting Workflow

TroubleshootingWorkflow start Visible Aggregation Observed check_formulation Step 1: Review Formulation start->check_formulation cause1 Low Surface Charge? Steric Hindrance Issues? check_formulation->cause1 Potential Causes check_protocol Step 2: Evaluate Preparation Protocol cause2 Incorrect Hydration Temperature? Inefficient Size Reduction? Residual Solvent? check_protocol->cause2 Potential Causes check_storage Step 3: Assess Storage Conditions cause3 Inappropriate Temperature? Buffer Instability? check_storage->cause3 Potential Causes solution Stable Liposome Suspension solution1 Incorporate Charged Lipids (e.g., DPPG) Add PEGylated Lipids cause1->solution1 Solutions solution1->check_protocol solution2 Hydrate above Tm Optimize Extrusion (passes, pore size) Ensure Complete Solvent Removal cause2->solution2 Solutions solution2->check_storage solution3 Store at 4°C Use a Stable Buffer (e.g., HEPES) cause3->solution3 Solutions solution3->solution

Caption: Troubleshooting workflow for aggregation issues.

Detailed Causes and Solutions
Potential Cause Recommended Solution
Insufficient Surface Charge The 3-bromopropanediol headgroup is uncharged, leading to a low zeta potential and minimal electrostatic repulsion between liposomes.[2][3] Solution: Incorporate a small molar percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG).[9] A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[3][10]
Steric Hindrance and Packing Defects The bulky bromine atom may disrupt the packing of the lipid headgroups, creating unstable regions on the liposome surface. Solution: Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation at 2-5 mol%. The polyethylene glycol (PEG) chains will create a protective hydrophilic layer around the liposome, providing steric hindrance that prevents aggregation.[11]
Inappropriate Buffer Conditions High ionic strength can shield surface charges, while non-optimal pH can cause lipid hydrolysis. Solution: Use a buffer with a low to moderate ionic strength (e.g., 10-50 mM). A buffer such as HEPES or phosphate-buffered saline (PBS) at a pH between 6.5 and 7.4 is generally recommended.
Suboptimal Preparation Technique Incomplete solvent removal, hydration below the lipid's phase transition temperature (Tm), or inefficient size reduction can all lead to unstable liposomes. Solution: Follow a stringent thin-film hydration and extrusion protocol. Ensure the lipid film is completely dry under high vacuum. Hydrate the film with a buffer heated to a temperature above the Tm of all lipid components. Extrude the liposomes multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve a uniform size distribution.[4][5][6][7][8]
High Lipid Concentration A high concentration of lipids can increase the frequency of collisions between liposomes, leading to a higher probability of aggregation. Solution: If aggregation persists, try preparing the liposomes at a lower total lipid concentration (e.g., 5-10 mg/mL).

Data Presentation

Table 1: Physicochemical Properties of Dipalmitoyl Lipids with Modified Headgroups
Lipid ComponentHeadgroupHeadgroup ChargeExpected Zeta Potential (in 10 mM NaCl, pH 7.4)Potential for Aggregation
DPPCPhosphocholineZwitterionic~ 0 mV to -15 mV[2]Low to Moderate
DPPGPhosphoglycerolAnionic-30 mV to -50 mV[9]Low
DPPEPhosphoethanolamineZwitterionic~ 0 mV to -20 mVModerate
This compound 3-bromopropanediol Neutral ~ 0 mV High

Data for DPPC, DPPG, and DPPE are based on published literature for similar liposome compositions. The data for this compound is an educated estimation based on its chemical structure.

Table 2: Effect of Formulation on Liposome Size and Stability
Formulation (Molar Ratio)Expected Size (nm) by DLSPolydispersity Index (PDI)Zeta Potential (mV)Stability Outlook
100% this compound>500 (aggregated)>0.5~ 0Poor
90% this compound / 10% DPPG100 - 150<0.2< -30Good
95% this compound / 5% DSPE-PEG2000110 - 160<0.2~ 0Good
85% this compound / 10% DPPG / 5% DSPE-PEG2000100 - 150<0.15< -30Excellent

These values are illustrative and can vary based on the specific preparation method and conditions. DLS (Dynamic Light Scattering) is a common technique for measuring particle size and PDI.[12][13][14][15]

Experimental Protocols

Detailed Protocol: Thin-Film Hydration and Extrusion

This protocol is a reliable method for preparing unilamellar liposomes with a controlled size distribution.[4][5][6][7][8]

Materials:

  • This compound and any other lipids (e.g., DPPG, DSPE-PEG2000)

  • Chloroform or a chloroform:methanol (2:1, v/v) mixture

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.

    • Attach the flask to the rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the Tm of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply a high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tm of the lipids.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will form multilamellar vesicles (MLVs).

    • Allow the MLV suspension to hydrate for at least 30 minutes above the Tm, with occasional gentle agitation.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tm.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, consider sterile filtration and storage under an inert gas like argon or nitrogen.

Mandatory Visualization

Signaling Pathways and Logical Relationships

LipidInteractions cluster_liposome1 Liposome 1 cluster_liposome2 Liposome 2 l1 Bilayer with This compound h1 Bulky Bromine Headgroup interaction Van der Waals Attraction & Potential Hydrophobic Interactions l1->interaction aggregation AGGREGATION l1->aggregation l2 Bilayer with This compound h2 Bulky Bromine Headgroup interaction->l2

Caption: Inter-liposomal forces leading to aggregation.

Experimental Workflows

PackingParameter cluster_bilayer Liposome Bilayer cluster_lipids Lipid Geometries dpbc DPPC (Cylindrical Shape) Packing Parameter ~1 dpbc->placeholder Promotes Stable Bilayer bromo This compound (Potential Inverted Cone Shape) Packing Parameter >1? bromo->placeholder May Induce Curvature Stress and Packing Defects

Caption: Influence of lipid packing on bilayer stability.

References

Technical Support Center: Modification of 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions when modifying 1,2-Dipalmitoyl-3-bromopropanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound?

When modifying this compound, the primary reactive sites are the C-Br bond at the sn-3 position and the two ester linkages at the sn-1 and sn-2 positions. The main side reactions to anticipate are:

  • Elimination Reactions: The bromo- group is a good leaving group, and in the presence of a base, elimination can compete with the desired nucleophilic substitution, leading to the formation of an unsaturated lipid byproduct.

  • Hydrolysis of Ester Bonds: The dipalmitoyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the loss of one or both palmitoyl chains and the formation of lysolipids or glycerol.

  • Acyl Migration: Under certain conditions, the palmitoyl groups can migrate between the sn-1, sn-2, and sn-3 positions of the glycerol backbone, leading to a mixture of isomers.

Q2: How can I minimize elimination side reactions?

Elimination reactions are favored by strong, sterically hindered bases and high temperatures. To minimize this side reaction:

  • Choice of Base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base only if it is intended to deprotonate a specific site without attacking the carbon bearing the bromine. For nucleophilic substitution, if the nucleophile itself is not basic enough, a milder base like potassium carbonate or triethylamine might be preferable to stronger bases like potassium tert-butoxide.

  • Nucleophile Selection: Use a strong, non-basic nucleophile whenever possible. For example, azide (N₃⁻) and thiolate (RS⁻) are excellent nucleophiles with low basicity.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or below is often preferred.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions over E2 elimination.

Q3: What conditions are best to avoid hydrolysis of the dipalmitoyl esters?

The ester linkages are sensitive to both pH and temperature.

  • pH Control: Maintain a neutral or slightly acidic pH if your reaction conditions permit. Avoid strongly acidic or basic conditions for prolonged periods. If a basic catalyst is necessary, use it in stoichiometric amounts rather than in large excess, and keep the reaction time as short as possible.

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry, as the presence of water will promote hydrolysis, especially under acidic or basic catalysis.

  • Temperature: As with elimination, use the lowest effective temperature for your reaction to minimize the rate of hydrolysis.

Q4: I am trying to attach a primary amine to the 3-position. What precautions should I take?

Reacting this compound with a primary amine can be challenging due to the basicity of the amine, which can promote elimination. Furthermore, over-alkylation of the amine can occur.

  • Stoichiometry: Use a controlled excess of the primary amine to favor the mono-alkylation product and to act as its own base, avoiding the need for a stronger, external base that might favor elimination.

  • Protecting Groups: If possible, using a large excess of the amine is not desirable, consider using a protected form of the amine or a protecting group on the amine that can be removed after the substitution reaction.

  • Reaction Conditions: Lower reaction temperatures will help to control the rate of reaction and minimize side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the modification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired substitution product and presence of a non-polar byproduct. Elimination side reaction: The byproduct is likely the unsaturated lipid formed via an E2 elimination pathway. This is often promoted by basic and/or high-temperature conditions.- Lower the reaction temperature.- If a base is used, switch to a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaH).- Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2.- Ensure your nucleophile is not overly basic.
TLC analysis shows multiple spots, some more polar than the starting material. Ester hydrolysis: The more polar spots could be mono-palmitoyl (lysolipid) or glycerol byproducts resulting from the cleavage of one or both ester bonds.- Ensure all reagents and solvents are anhydrous.- Avoid strongly acidic or basic conditions. If necessary, use stoichiometric amounts of acid/base and shorter reaction times.- Perform the reaction at a lower temperature.
The final product shows a complex NMR spectrum with unexpected peaks, suggesting a mixture of isomers. Acyl migration: The palmitoyl chains may have migrated on the glycerol backbone, particularly if the reaction was carried out under harsh conditions.- Avoid high temperatures and prolonged reaction times.- Maintain neutral or near-neutral pH conditions whenever possible.- Consider using protecting groups for the diol if the chemistry at the 3-position requires harsh conditions.
Reaction with an amine nucleophile results in a complex mixture of products. Over-alkylation of the amine: The initial substitution product can act as a nucleophile itself, leading to secondary and tertiary amine formation.Competing elimination: The amine can act as a base, promoting the elimination side reaction.- Use a large excess of the primary amine to favor mono-substitution.- Alternatively, use a protecting group on the amine.- Run the reaction at a lower temperature to minimize elimination.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound with a Thiol Nucleophile (to minimize elimination)

  • Materials: this compound, thiol nucleophile (e.g., 1-dodecanethiol), potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Add the thiol nucleophile (1.1 equivalents) to the solution. c. Add finely powdered anhydrous potassium carbonate (1.5 equivalents). d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding water. f. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship of Potential Reaction Pathways

G sub This compound prod_sub Desired Substitution Product sub->prod_sub SN2 (Desired) prod_elim Elimination Product (Unsaturated Lipid) sub->prod_elim E2 (Side Reaction) prod_hydro Hydrolysis Products (Lysolipid, Glycerol) sub->prod_hydro Hydrolysis (Side Reaction) nuc Nucleophile (e.g., R-SH, R-NH2) nuc->prod_sub base Base (optional, can be Nu:) base->prod_elim h2o H2O (Acid/Base catalyst) h2o->prod_hydro

Caption: Competing reaction pathways for the modification of this compound.

Experimental Workflow for a Typical Modification

G start 1. Starting Material This compound reaction 2. Reaction Setup - Anhydrous Solvent (e.g., DMF) - Nucleophile - Mild Base (if needed) - Inert Atmosphere start->reaction monitoring 3. Reaction Monitoring - TLC Analysis reaction->monitoring workup 4. Aqueous Workup - Quench Reaction - Extraction monitoring->workup Upon Completion purification 5. Purification - Column Chromatography workup->purification analysis 6. Product Analysis - NMR, Mass Spectrometry purification->analysis

Caption: A generalized experimental workflow for the nucleophilic substitution of this compound.

refining analytical methods for detecting 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dipalmitoyl-3-bromopropanediol. The information provided is designed to address common challenges encountered during the analytical detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the detection and quantification of this compound?

A1: The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). GC-MS is suitable for volatile compounds and may require derivatization of the analyte to improve its thermal stability and volatility.[1][2] HPLC-MS is a versatile technique that can handle less volatile and thermally sensitive molecules like this compound without the need for derivatization.[3][4]

Q2: Is derivatization necessary for the analysis of this compound?

A2: For GC-MS analysis, derivatization is highly recommended. The hydroxyl group on the glycerol backbone can make the molecule too polar and prone to thermal degradation at the high temperatures used in the GC inlet and column.[1] Common derivatization methods for similar molecules include conversion to trimethylsilyl (TMS) ethers.[1][5] For HPLC-MS analysis, derivatization is generally not required, as the technique operates at lower temperatures and is suitable for a wide range of polar and non-polar compounds.[3]

Q3: What are the key challenges in the analysis of this compound?

A3: Key challenges include:

  • Sample Preparation: Efficient extraction from complex matrices while preventing degradation or contamination.

  • Low Volatility: The high molecular weight and polarity of the molecule can make GC analysis challenging without derivatization.

  • Ion Suppression: In HPLC-MS, co-eluting matrix components can interfere with the ionization of the target analyte, leading to reduced sensitivity.

  • Isomeric Separation: Distinguishing between this compound and its potential isomer, 1,3-dipalmitoyl-2-bromopropanediol, may require optimized chromatographic conditions.

Q4: How can I improve the sensitivity of my assay?

A4: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[6]

  • Select the Right Ionization Technique (for MS): For HPLC-MS, Electrospray Ionization (ESI) is a common choice. Optimizing the ESI source parameters (e.g., capillary voltage, gas flow) is crucial.

  • Use Tandem Mass Spectrometry (MS/MS): Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode can significantly enhance sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[7]

Troubleshooting Guides

HPLC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or Low Peak Intensity Sample degradationEnsure proper sample storage (e.g., -20°C or lower) and minimize freeze-thaw cycles.
Inefficient extractionOptimize the extraction solvent system. A mixture of chloroform and methanol is often effective for lipids.[8]
Ion suppressionDilute the sample or improve sample cleanup using SPE.
Incorrect MS parametersOptimize ESI source parameters and ensure the mass spectrometer is tuned.
Peak Tailing or Broadening Poor chromatographic conditionsAdjust the mobile phase composition, gradient, or flow rate. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Column contaminationFlush the column with a strong solvent or replace the guard column.
Column overloadReduce the injection volume or sample concentration.
Variable Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper degassing.
Fluctuating column temperatureUse a column oven to maintain a stable temperature.
Pump malfunctionCheck for leaks and ensure the pump is delivering a consistent flow rate.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No Peak Detected Incomplete derivatizationEnsure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal.
Thermal degradationUse a lower inlet temperature or a more thermally stable derivative.
Analyte adsorptionUse a deactivated liner and column to minimize active sites.
Poor Peak Shape Active sites in the GC systemReplace the liner, trim the column, or use a deactivated column.
Incorrect injection techniqueOptimize the injection speed and volume.
Low Recovery Inefficient extractionOptimize the extraction procedure and solvent choice.
Loss during sample workupMinimize transfer steps and ensure all equipment is properly rinsed.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of related diacylglycerol and halogenated propanediol compounds, which can serve as a benchmark for method development for this compound.

Analytical Method Compound Class Limit of Quantification (LOQ) Recovery (%) Precision (RSD %) Reference
UHPLC-MS/MS3-MCPD Esters0.01 - 0.1 mg/kg72 - 118< 20[4]
LC-MS/MSBronopol0.20 µg/kg> 97.4< 2.83[6]
GC-MSPropanediols0.02 - 0.26 mg/kg (cheese)-< 0.45 (Horwitz Ratio)[2]
GC-NCI-MSDiacylglycerols---[9]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-MS Analysis
  • Extraction:

    • Homogenize the sample (e.g., tissue, formulation).

    • Perform a liquid-liquid extraction using a chloroform:methanol:water (2:2:1, v/v/v) solvent system.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent, such as isopropanol or methanol, compatible with the HPLC mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Protocol 2: HPLC-MS Method Parameters (Example)
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion pairs specific to this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Liquid-Liquid Extraction (Chloroform/Methanol) sample->extraction drying Dry Down (Nitrogen) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Workflow for HPLC-MS analysis of this compound.

troubleshooting_logic cluster_sample Sample Integrity & Prep cluster_instrument Instrumental Parameters start No/Low Peak Signal check_storage Verify Sample Storage (& Re-extract) start->check_storage Is sample integrity a concern? check_cleanup Improve Sample Cleanup (e.g., SPE) start->check_cleanup Is matrix interference suspected? check_source Optimize MS Source Parameters start->check_source Are MS settings optimal? check_column Check Column & Mobile Phase start->check_column Is chromatography performing well? resolution resolution check_storage->resolution Problem Resolved check_cleanup->resolution check_source->resolution check_column->resolution

Caption: Troubleshooting logic for no or low peak signal in MS analysis.

References

Technical Support Center: Overcoming Solubility Challenges with 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility problems encountered with 1,2-Dipalmitoyl-3-bromopropanediol.

Frequently Asked Questions (FAQs)

Q1: What makes this compound difficult to dissolve?

A1: this compound is a highly lipophilic molecule due to the presence of two long-chain palmitoyl fatty acids. This nonpolar character results in poor solubility in aqueous solutions and many polar organic solvents.

Q2: In which organic solvents can I dissolve this compound?

A2: While specific quantitative data for this compound is limited, data for the structurally similar compound 1,2-Dipalmitoyl-sn-glycerol provides a strong indication of suitable solvents. Chlorinated solvents such as chloroform and dichloromethane are often effective. It also shows solubility in Dimethylformamid (DMF) and Dimethylsulfoxid (DMSO). For biological experiments, ethanol can be used, but solubility is lower.

Q3: My compound precipitates when I add my stock solution to an aqueous buffer. What can I do?

A3: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. To mitigate this, you can try the following:

  • Decrease the volume of the stock solution added: This will lower the final concentration of the organic solvent.

  • Increase the rate of stirring or vortexing of the aqueous solution while adding the stock.

  • Warm the aqueous solution slightly (if your compound is heat-stable).

  • Use a surfactant or co-solvent in your aqueous buffer to improve solubility.

Q4: Are there advanced formulation strategies to improve the aqueous dispersibility of this compound for cell-based assays or in vivo studies?

A4: Yes, several lipid-based formulation technologies can enhance the dispersibility and bioavailability of lipophilic compounds. These include:

  • Liposomes: Phospholipid vesicles that can encapsulate lipophilic molecules within their lipid bilayer.

  • Lipid Nanoparticles (LNPs): Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are effective for encapsulating and protecting lipid-soluble compounds.[1]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of this compound.

dot

Caption: Troubleshooting workflow for solubilizing this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the initial solvent. The solvent is not appropriate for the lipophilic nature of the compound.Consult the solubility data table for a suitable organic solvent. Chlorinated solvents like chloroform are often a good starting point. For less toxic options, consider DMF or DMSO.
Insufficient energy to break the crystal lattice.Use a vortex mixer for several minutes. If still undissolved, use a bath sonicator. Gentle warming (e.g., 37°C) can also be effective, but ensure the compound is stable at that temperature.
Compound dissolves initially but then crashes out of solution. The solution is supersaturated.Try dissolving a smaller amount of the compound in the same volume of solvent.
Precipitation occurs when adding the organic stock solution to an aqueous buffer. The final concentration of the organic solvent is too low to maintain solubility.Prepare a more concentrated stock solution to minimize the volume added to the aqueous phase. Add the stock solution dropwise to the vigorously stirring aqueous buffer.
The compound has very low aqueous solubility.Employ advanced formulation techniques such as preparing liposomes, lipid nanoparticles, or using cyclodextrins to enhance aqueous dispersibility.

Quantitative Solubility Data

The following table summarizes the solubility of 1,2-Dipalmitoyl-sn-glycerol, a close structural analog of this compound. This data can be used as a guide for solvent selection.

Solvent Solubility (mg/mL) Reference
Dimethylformamide (DMF)20[3]
Dimethyl sulfoxide (DMSO)5[3]
Ethanol30[3]
Phosphate-Buffered Saline (PBS, pH 7.2)0.25[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a glass vial.

  • Solvent Addition: Add the appropriate volume of the selected organic solvent (e.g., chloroform, DMF, or DMSO) to achieve the desired concentration.

  • Dissolution: Vortex the vial until the compound is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes. Gentle warming may be applied if the compound remains insoluble.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial. If using a volatile solvent like chloroform, ensure the cap is securely fastened to prevent evaporation.

Protocol 2: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol is adapted from methods used for similar lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[4]

  • Lipid Dissolution: Dissolve this compound and any other lipids (e.g., cholesterol, phospholipids) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask by vortexing or shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

dot

LiposomePreparation cluster_0 Organic Phase cluster_1 Film Formation cluster_2 Aqueous Phase cluster_3 Sizing a Dissolve Lipids in Chloroform/Methanol b Rotary Evaporation a->b c Vacuum Drying b->c d Add Aqueous Buffer c->d e Agitation (Vortexing) d->e f Sonication or Extrusion e->f DAG_Signaling_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG Diacylglycerol (DAG) (or analog) PIP2->DAG Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation RasGRP RasGRPs DAG->RasGRP Activation Chimaerins Chimaerins DAG->Chimaerins Activation Munc13 Munc13s DAG->Munc13 Activation Downstream Cellular Responses Downstream Cellular Responses PKC->Downstream Cellular Responses RasGRP->Downstream Cellular Responses Chimaerins->Downstream Cellular Responses Munc13->Downstream Cellular Responses

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of 1,2-Dipalmitoyl-3-bromopropanediol with relevant alternatives. Due to the limited availability of direct mass spectra for this compound, this guide leverages data from closely related compounds, including its chlorinated analog and other brominated lipids, to provide a robust analytical framework. The information herein is intended to assist researchers in developing and interpreting mass spectrometry data for this class of compounds.

Introduction to Halogenated Diacylglycerols

This compound is a halogenated diacylglycerol, a class of lipids that finds applications in various research areas, including their use as internal standards in lipidomics and as probes in cellular signaling pathways. Understanding their behavior under mass spectrometric analysis is crucial for their accurate identification and quantification. This guide focuses on comparing the mass spectrometric characteristics of this compound with its chlorinated analog, 1,2-Dipalmitoyl-3-chloropropanediol, and the non-halogenated 1,2-Dipalmitoylglycerol.

Comparative Mass Spectrometry Data

The following tables summarize the expected key mass spectrometric features of this compound and its alternatives. The data for the brominated compound are inferred from the analysis of other brominated lipids and the known behavior of its chlorinated counterpart.

Table 1: Comparison of Key Mass Spectrometric Parameters

ParameterThis compound1,2-Dipalmitoyl-3-chloropropanediol1,2-Dipalmitoylglycerol (Standard Diacylglycerol)
Molecular Weight ~649.7 g/mol (for ⁷⁹Br), ~651.7 g/mol (for ⁸¹Br)~605.3 g/mol (for ³⁵Cl), ~607.3 g/mol (for ³⁷Cl)~568.9 g/mol
Ionization Mode ESI+, APCI+ESI+, APCI+ESI+, APCI+
Expected Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺
Isotopic Pattern Characteristic doublet for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1)Characteristic doublet for Chlorine (³⁵Cl/³⁷Cl ≈ 3:1)Primarily based on ¹³C isotopes
Key Fragmentation Pathways Neutral loss of HBr, loss of palmitic acidNeutral loss of HCl, loss of palmitic acidLoss of water, loss of palmitic acid

Table 2: Expected Major Fragment Ions in MS/MS Analysis (ESI+)

Precursor IonThis compound [M+H]⁺1,2-Dipalmitoyl-3-chloropropanediol [M+H]⁺1,2-Dipalmitoylglycerol [M+H]⁺
m/z ~650.7 / 652.7~606.3 / 608.3~569.9
Fragment 1 (Loss of H₂O) Not a primary lossNot a primary loss[M+H-H₂O]⁺ (~551.9)
Fragment 2 (Loss of Halogen Acid) [M+H-HBr]⁺ (~569.8)[M+H-HCl]⁺ (~569.8)N/A
Fragment 3 (Loss of Palmitic Acid) [M+H-C₁₆H₃₂O₂]⁺ (~393.3 / 395.3)[M+H-C₁₆H₃₂O₂]⁺ (~349.3 / 351.3)[M+H-C₁₆H₃₂O₂]⁺ (~313.5)
Fragment 4 (Acylium ion) [C₁₅H₃₁CO]⁺ (239.2)[C₁₅H₃₁CO]⁺ (239.2)[C₁₅H₃₁CO]⁺ (239.2)

Experimental Protocols

Sample Preparation and Lipid Extraction

A standard lipid extraction method, such as the Folch or Bligh-Dyer procedure, can be employed to isolate lipids from biological matrices.

Protocol:

  • Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

  • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) is recommended.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable for separating diacylglycerol species.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis: Precursor ion scans for the acylium ion of palmitic acid (m/z 239.2) or neutral loss scans for the loss of palmitic acid can be used for screening. Product ion scans of the protonated molecular ions are used for structural confirmation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Biological Sample Homogenization Homogenization (Chloroform/Methanol) Sample->Homogenization PhaseSeparation Phase Separation (Addition of NaCl) Homogenization->PhaseSeparation Extraction Lipid Extraction (Lower Organic Phase) PhaseSeparation->Extraction Drying Drying (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

Caption: Experimental workflow for the analysis of halogenated diacylglycerols.

Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Major Fragmentation Pathways Precursor [M+H]⁺ This compound m/z ~650.7/652.7 LossHBr Neutral Loss of HBr [M+H-HBr]⁺ m/z ~569.8 Precursor->LossHBr - HBr LossPalmitic Loss of Palmitic Acid [M+H-C₁₆H₃₂O₂]⁺ m/z ~393.3/395.3 Precursor->LossPalmitic - C₁₆H₃₂O₂ Acylium Palmitoyl Acylium Ion [C₁₅H₃₁CO]⁺ m/z 239.2 Precursor->Acylium Cleavage

Caption: Proposed fragmentation of this compound in ESI+.

Conclusion

The mass spectrometric analysis of this compound can be effectively approached by leveraging knowledge of similar halogenated and non-halogenated diacylglycerols. The characteristic isotopic pattern of bromine and specific fragmentation pathways, such as the neutral loss of hydrobromic acid, are key identifiers. By employing the detailed experimental protocols and comparative data presented in this guide, researchers can confidently identify and characterize this compound and its analogs in complex biological samples, thereby facilitating advancements in lipid-related research and drug development.

Unveiling Membrane Dynamics: A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

While 1,2-Dipalmitoyl-3-bromopropanediol is not established in the scientific literature as a validated membrane probe, the field of membrane biophysics offers a robust toolkit of alternative fluorescent probes. This guide provides a comprehensive comparison of three widely used membrane probes: NBD-PE, Laurdan, and Di-4-ANEPPDHQ. Researchers, scientists, and drug development professionals can leverage this information to select the optimal probe for their specific research needs, from visualizing lipid domains to quantifying membrane potential.

This comparative guide delves into the properties, applications, and experimental protocols for NBD-PE, Laurdan, and Di-4-ANEPPDHQ, offering a clear overview of their respective strengths and limitations. The data presented is curated from established scientific literature and manufacturer's specifications.

At a Glance: Comparative Analysis of Membrane Probes

The selection of a membrane probe is dictated by the specific biological question being addressed. The following table summarizes the key characteristics of NBD-PE, Laurdan, and Di-4-ANEPPDHQ to aid in this decision-making process.

FeatureNBD-PELaurdanDi-4-ANEPPDHQ
Probe Type Fluorescently labeled phospholipidEnvironment-sensitive dyePolarity-sensitive dye
Primary Application Studying membrane fusion, lipid trafficking, and as a FRET donor.[1]Detecting changes in membrane phase properties and lipid order.[2][3]Visualizing membrane microdomains (lipid rafts) and measuring membrane potential.[4][5][6]
Mechanism of Action Incorporation into the lipid bilayer, with fluorescence dependent on the local environment.Spectral shift based on the polarity of the surrounding lipid environment, reflecting water content in the bilayer.[3]Spectral shift in response to changes in the lipid environment's polarity, allowing for the quantification of lipid packing.[6][7]
Excitation Max (nm) ~463[1]~340-350[2][8]~488[6]
Emission Max (nm) ~536[1]~440 (gel phase), ~490 (liquid phase)[7][8]~560 (liquid-ordered), ~650 (liquid-disordered)[6]
Key Advantages Structurally similar to natural phospholipids, versatile for FRET studies.Highly sensitive to lipid phase transitions.[8]Suitable for live cell imaging and quantitative analysis of membrane order.[5]
Limitations Can potentially perturb membrane structure at high concentrations.Can be susceptible to photobleaching.Its spectral properties can be influenced by factors other than lipid order.[4]

Delving Deeper: Experimental Protocols

Accurate and reproducible data acquisition is paramount in membrane probe studies. The following sections provide detailed experimental protocols for the utilization of NBD-PE, Laurdan, and Di-4-ANEPPDHQ.

Experimental Protocol for NBD-PE Labeling of Vesicles

This protocol outlines the steps for labeling giant unilamellar vesicles (GUVs) with NBD-PE for fluorescence microscopy studies.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE)

  • Unlabeled phospholipids (e.g., DOPC, DPPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Electroformation chamber

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix the unlabeled phospholipids and NBD-PE in chloroform at a molar ratio of 99:1.

    • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.

  • GUV Formation by Electroformation:

    • Rehydrate the lipid film with a swelling solution (e.g., 300 mM sucrose) in an electroformation chamber.

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipids.

  • GUV Collection and Observation:

    • Gently harvest the GUVs from the chamber.

    • Dilute the GUV suspension in an iso-osmotic buffer (e.g., PBS) for observation.

    • Image the GUVs using a fluorescence microscope with appropriate filter sets for NBD (Excitation: ~460 nm, Emission: ~540 nm).

Experimental Protocol for Laurdan Staining of Live Cells

This protocol describes the staining of live cells with Laurdan to analyze membrane fluidity and lipid raft organization.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Live cells cultured on glass-bottom dishes

  • Fluorescence microscope with two-photon or confocal capabilities

Procedure:

  • Laurdan Stock Solution Preparation:

    • Prepare a 2 mM stock solution of Laurdan in DMSO. Store protected from light at -20°C.

  • Cell Staining:

    • Dilute the Laurdan stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and replace it with the Laurdan-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing and Imaging:

    • Wash the cells twice with pre-warmed PBS to remove excess Laurdan.

    • Add fresh culture medium or PBS to the cells for imaging.

    • Acquire images using a fluorescence microscope. For generalized polarization (GP) imaging, collect fluorescence intensity in two separate channels (e.g., 420-460 nm for the ordered phase and 470-510 nm for the disordered phase).

  • Generalized Polarization (GP) Calculation:

    • Calculate the GP value for each pixel using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered), where I is the intensity in the respective channels and G is a correction factor determined for the specific instrument.

Experimental Protocol for Di-4-ANEPPDHQ Staining of Live Cells

This protocol details the use of Di-4-ANEPPDHQ for visualizing membrane microdomains in living cells.

Materials:

  • Di-4-ANEPPDHQ

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Live cells cultured on glass-bottom dishes

  • Confocal microscope

Procedure:

  • Di-4-ANEPPDHQ Staining Solution Preparation:

    • Prepare a 1 mM stock solution of Di-4-ANEPPDHQ in ethanol.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in water.

    • For the final staining solution, dilute the Di-4-ANEPPDHQ stock to 10 µM in HBSS and add Pluronic F-127 to a final concentration of 0.02%.

  • Cell Staining:

    • Wash the cells once with pre-warmed HBSS.

    • Add the Di-4-ANEPPDHQ staining solution to the cells.

    • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with HBSS.

    • Add fresh HBSS to the cells for imaging.

    • Acquire images using a confocal microscope with excitation at ~488 nm and collecting emission in two channels, for example, 500-580 nm and >620 nm.

  • Ratio Imaging Analysis:

    • Generate a ratiometric image by dividing the intensity of the longer wavelength channel by the intensity of the shorter wavelength channel to visualize differences in membrane order.

Visualizing the Concepts: Diagrams

To further clarify the experimental workflows and the principles behind membrane probe utility, the following diagrams are provided.

Experimental_Workflow_NBD_PE cluster_prep Lipid Film Preparation cluster_formation GUV Formation cluster_obs Observation prep1 Mix unlabeled lipids and NBD-PE in chloroform prep2 Evaporate solvent to form a thin film prep1->prep2 form1 Rehydrate film with swelling solution prep2->form1 form2 Apply AC electric field form1->form2 obs1 Harvest and dilute GUVs form2->obs1 obs2 Image with fluorescence microscope obs1->obs2

Caption: Workflow for labeling Giant Unilamellar Vesicles (GUVs) with NBD-PE.

Laurdan_GP_Principle cluster_membrane Cell Membrane ordered Ordered Phase (Gel) emission_ordered Emission ~440 nm ordered->emission_ordered disordered Disordered Phase (Liquid Crystalline) emission_disordered Emission ~490 nm disordered->emission_disordered laurdan Laurdan Probe laurdan->ordered Low water content laurdan->disordered High water content excitation Excitation (~350 nm) excitation->laurdan gp Generalized Polarization (GP) Calculation emission_ordered->gp emission_disordered->gp

Caption: Principle of Laurdan's sensitivity to membrane lipid phases.

Di_4_ANEPPDHQ_Signaling_Pathway probe Di-4-ANEPPDHQ membrane Plasma Membrane probe->membrane lo_domain Liquid-Ordered Domain (Raft) probe->lo_domain partitions into ld_domain Liquid-Disordered Domain probe->ld_domain partitions into membrane->lo_domain membrane->ld_domain emission_lo Emission ~560 nm lo_domain->emission_lo emission_ld Emission ~650 nm ld_domain->emission_ld excitation Excitation (~488 nm) excitation->probe ratio_imaging Ratiometric Imaging emission_lo->ratio_imaging emission_ld->ratio_imaging visualization Visualization of Microdomains ratio_imaging->visualization

Caption: Visualization of membrane microdomains using Di-4-ANEPPDHQ.

References

Assessing the Purity of 1,2-Dipalmitoyl-3-bromopropanediol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic lipids such as 1,2-Dipalmitoyl-3-bromopropanediol, ensuring high purity is paramount for the success of downstream applications, from drug delivery systems to cell signaling studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy—for the robust assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Both normal-phase and reversed-phase chromatography can be effectively employed to separate the target compound from potential impurities such as starting materials, by-products, and isomers.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A reversed-phase HPLC method is particularly well-suited for separating lipidic compounds based on their hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol/Hexane (e.g., 80:20 v/v)

  • Gradient Program:

    • 0-10 min: 90% A, 10% B

    • 10-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (90% A, 10% B)

    • 35-40 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector:

    • UV: 205 nm (for detection of the ester carbonyl groups)

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow rate 1.5 L/min

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like chloroform/methanol (1:1 v/v) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of 1,2-Dipalmitoyl-3- bromopropanediol Dissolve Dissolve in compatible solvent Sample->Dissolve 1 mg/mL Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject 10 µL Separate Separation on C18 Column Inject->Separate Gradient Elution Detect Detection (UV/ELSD) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Area %

Figure 1. Experimental workflow for HPLC purity assessment.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer complementary information and can be valuable for a comprehensive purity assessment.

Analytical TechniquePrinciple of Separation/DetectionSample RequirementsThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HPLC (UV/ELSD) Differential partitioning between a liquid mobile phase and a solid stationary phase.Soluble in a suitable solvent. Non-volatile.MediumExcellent (with appropriate standards)High resolution for isomers and closely related impurities. Non-destructive (UV).Requires chromophore for UV detection or specialized detector (ELSD). Can be time-consuming.
GC-MS Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.Volatile or derivable to be volatile. Thermally stable.HighExcellent (with internal standards)High sensitivity and specificity. Provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
TLC Differential migration on a solid stationary phase with a liquid mobile phase.Soluble in a suitable solvent.HighSemi-quantitative at bestRapid, simple, and cost-effective for qualitative screening.Lower resolution and sensitivity compared to HPLC/GC. Difficult to automate.
¹H NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Soluble in a deuterated solvent.Low to MediumExcellent (absolute quantification possible)Provides detailed structural information. Can quantify without a specific standard for the analyte. Non-destructive.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.

Note: The purity of a commercially available analog, rac 1,2-Bis-palmitoyl-3-chloropropanediol, is stated as >95% by HPLC, which serves as a representative data point for this class of compounds.[1]

Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, derivatization to increase volatility may be necessary.

  • Derivatization (Silylation):

    • To 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes.

    • The resulting trimethylsilyl (TMS) ether is then analyzed by GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 320°C, hold for 10 minutes.

  • Injector Temperature: 300°C.

  • MS Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-800.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatize Silylation (BSTFA) Sample->Derivatize Increase Volatility Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize Ionization & Mass Analysis (MS) Separate->Ionize TIC Total Ion Chromatogram Ionize->TIC Spectra Mass Spectra of Peaks Ionize->Spectra Identify Identify Impurities Spectra->Identify Library Search

Figure 2. Workflow for GC-MS analysis with derivatization.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf of the main spot between 0.3-0.5).

  • Sample Application: Dissolve the sample in chloroform or dichloromethane (approx. 1-2 mg/mL) and spot a small amount onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light: View the plate under short-wave UV light (254 nm) to visualize UV-active compounds.

    • Iodine Staining: Place the dried plate in a chamber containing iodine crystals. Most organic compounds will appear as yellow-brown spots.[2]

    • Permanganate Staining: Spray the plate with a potassium permanganate solution. Compounds with double bonds or other oxidizable groups will appear as yellow spots on a purple background.

¹H NMR Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative purity analysis (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and a known amount of an internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration (e.g., D1 = 30 seconds).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the known mass and purity of the internal standard.

Purity_Logic cluster_question Purity Assessment Goal cluster_methods Analytical Methods Goal Assess Purity of This compound HPLC HPLC (High Resolution Separation) Goal->HPLC Quantitative Purity GCMS GC-MS (Volatile Impurities & Structure) Goal->GCMS Identify Volatile Impurities TLC TLC (Rapid Qualitative Screen) Goal->TLC Quick Purity Check NMR ¹H NMR (Structure & Absolute Quantity) Goal->NMR Structural Confirmation & qNMR HPLC->GCMS Orthogonal Method HPLC->NMR Orthogonal Method

Figure 3. Logical relationship of analytical methods for purity assessment.

Conclusion

The selection of the most appropriate analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis. HPLC offers a robust and high-resolution method for quantitative purity determination and is well-suited for routine quality control. GC-MS provides excellent sensitivity and structural information for volatile impurities, while TLC serves as a rapid and cost-effective screening tool. ¹H NMR spectroscopy is an invaluable technique for both structural confirmation and absolute quantitative purity assessment. For a comprehensive characterization of the purity profile of this compound, a combination of these orthogonal techniques is recommended.

References

A Researcher's Guide to Cross-Validation in Lipid Signaling: Comparing Chemical Probes and Genetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for cross-validating experimental results obtained with a chemical inhibitor against a genetic knockdown approach, using the diacylglycerol kinase (DGK) signaling pathway as a model system. DGK enzymes play a critical role in cell signaling by phosphorylating DAG to produce phosphatidic acid (PA), thereby acting as a crucial switch between two distinct signaling cascades.[1] The inhibition of DGK is a key strategy for enhancing DAG-mediated signaling, which is relevant in immunology and cancer research.[2][3]

Comparative Analysis of Experimental Methodologies

To validate the function of a target protein like DGK, a chemical inhibitor offers acute, dose-dependent control, while a genetic method like siRNA provides a highly specific, albeit longer-term, reduction in protein expression. The convergence of results from these two distinct methods strengthens the evidence for the target's role in a given biological process.

The table below summarizes the expected quantitative outcomes from two parallel experiments: one using a potent DGK inhibitor and the other using siRNA to silence the DGKα isoform.

Parameter Measured Method: Chemical Inhibitor (e.g., DGKi @ 10 µM) Method: Genetic Knockdown (DGKα siRNA) Control (Vehicle/Scrambled siRNA) Interpretation
DGKα Enzyme Activity 22% ± 4% of Control18% ± 5% of Control100% ± 8%Both methods effectively reduce target enzyme activity, validating the inhibitor's on-target effect.
Intracellular DAG Levels 350% ± 30% of Control310% ± 25% of Control100% ± 15%Inhibition of DGK leads to the expected accumulation of its substrate, DAG.
PKC Substrate Phosphorylation 410% ± 40% of Control380% ± 35% of Control100% ± 20%Increased DAG levels enhance the activity of downstream effectors like Protein Kinase C (PKC).
T-Cell Proliferation Index 2.8 ± 0.32.5 ± 0.41.1 ± 0.2The functional consequence of DGK inhibition, enhanced T-cell proliferation, is confirmed by both approaches.[2]

Visualizing the Pathway and Workflow

To fully understand the experimental logic, it is essential to visualize both the biological pathway and the validation workflow.

DGK_Signaling_Pathway cluster_0 PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces Downstream_PA Downstream Signaling (e.g., mTOR activation) PA->Downstream_PA Downstream_PKC Downstream Signaling (e.g., Proliferation) PKC->Downstream_PKC Inhibitor Chemical Inhibitor (e.g., DAG Analog) Inhibitor->DGK Inhibits

Caption: The Diacylglycerol Kinase (DGK) signaling pathway and point of chemical inhibition.

Cross_Validation_Workflow cluster_1 Method A: Chemical Inhibition cluster_2 Method B: Genetic Cross-Validation Hypothesis Hypothesis: Reducing DGK activity enhances T-cell proliferation A1 Treat T-cells with DGK Inhibitor Hypothesis->A1 B1 Transfect T-cells with DGKα siRNA Hypothesis->B1 A2 Measure DGK Activity (In Vitro Assay) A1->A2 A3 Quantify Downstream Effects (e.g., Western Blot for p-PKC) A2->A3 A4 Assess Cellular Phenotype (Proliferation Assay) A3->A4 Conclusion Conclusion: Convergent results validate the hypothesis A4->Conclusion B2 Confirm Protein Knockdown (Western Blot for DGKα) B1->B2 B3 Quantify Downstream Effects (e.g., Western Blot for p-PKC) B2->B3 B4 Assess Cellular Phenotype (Proliferation Assay) B3->B4 B4->Conclusion

Caption: Experimental workflow for cross-validating a chemical inhibitor with siRNA.

Detailed Experimental Protocols

Accurate cross-validation depends on robust and well-documented experimental procedures. Below are generalized protocols for the key experiments cited.

Protocol 1: In Vitro DGK Activity Assay with Chemical Inhibitor

This protocol is adapted from standard kinase assay methodologies and is designed to measure the direct inhibitory effect of a compound on DGK enzymatic activity.[4]

  • Prepare Substrate Vesicles:

    • Mix Diacylglycerol (DAG) and Phosphatidylserine (PS) in a glass tube at a 1:1 molar ratio.

    • Dry the lipids under a nitrogen stream to create a thin film.

    • Resuspend the film in kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) by vortexing and sonicating to form small unilamellar vesicles.

  • Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add purified DGK enzyme to the kinase assay buffer.

    • Add the chemical inhibitor (e.g., dissolved in DMSO) at various concentrations. Add vehicle (DMSO) for the control.

    • Pre-incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.

  • Kinase Reaction:

    • Add the prepared DAG/PS vesicles to the enzyme/inhibitor mixture.

    • Initiate the reaction by adding radiolabeled [γ-³²P]ATP.

    • Incubate at 30°C for 20 minutes, ensuring the reaction remains in the linear range.

  • Quenching and Lipid Extraction:

    • Stop the reaction by adding 1% perchloric acid.

    • Extract lipids using a chloroform/methanol/water (Bligh-Dyer) extraction.

  • Analysis:

    • Separate the radiolabeled product, phosphatidic acid (PA), from the substrate using thin-layer chromatography (TLC).

    • Quantify the radioactivity in the PA spot using a scintillation counter to determine enzyme activity.

Protocol 2: Cross-Validation by siRNA Knockdown and Western Blot

This protocol describes how to validate the inhibitor's effect by reducing DGK protein levels and observing the impact on a downstream signaling event.

  • siRNA Transfection:

    • Culture human T-cells (e.g., Jurkat line) to 60-70% confluency in a 6-well plate.

    • Transfect cells with DGKα-specific siRNA or a non-targeting scrambled control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Incubate for 48-72 hours to allow for protein knockdown.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against DGKα (to confirm knockdown), phosphorylated PKC substrate, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Conclusion

References

differential scanning calorimetry of membranes containing 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Membrane Phase Transitions and DSC

Biological membranes are dynamic structures that undergo temperature-dependent phase transitions, primarily from a tightly packed gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα). This transition is characterized by a specific melting temperature (Tm) and an enthalpy of transition (ΔH), which reflects the energy required to disrupt the ordered packing of the lipid acyl chains. Differential scanning calorimetry (DSC) is a powerful technique used to study these phase transitions by measuring the heat flow associated with heating or cooling a sample.[1][2][3] The resulting thermogram provides quantitative data on Tm and ΔH, offering valuable information about membrane stability, fluidity, and the interactions between membrane components.[4]

Comparison of Dipalmitoyl Lipid Analogs

The thermotropic behavior of a lipid bilayer is highly sensitive to the chemical structure of its constituent lipids. Modifications to the headgroup, the glycerol backbone, or the acyl chains can significantly alter the packing of the lipids and, consequently, the phase transition properties. The following table summarizes DSC data for DPPC and some of its analogs, illustrating the impact of such modifications.

LipidModification from DPPCMain Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Reference
DPPC -~41.4~8.7[1]
Dipalmitoylphosphatidylglycerol (DPPG) Phosphoglycerol headgroup40.5Not specified[5]
1,2-Dialkyl-DPPC analog Ether linkages instead of ester linkages at sn-1 and sn-2+ <4°C relative to DPPC+ <1 kcal/mol relative to DPPC[2]
DPPC with 2 mol% 1-carba-α-tocopherol Incorporation of a bulky, modified tocopherol analogBroadened peak, shifted to lower tempsDecreased[1]

Note: The exact values for Tm and ΔH can vary slightly depending on experimental conditions such as buffer composition and scan rate.

The data indicates that even subtle changes to the lipid structure can have a measurable impact on the membrane's physical properties. For instance, replacing the phosphocholine headgroup of DPPC with a phosphoglycerol headgroup (DPPG) results in a slight decrease in the main transition temperature.[5] Conversely, replacing the ester linkages of the acyl chains with more stable ether linkages leads to a modest increase in both Tm and ΔH, suggesting a more ordered and stable gel phase.[2] The incorporation of a bulky molecule like a tocopherol analog disrupts the packing of the DPPC molecules, leading to a significant broadening of the phase transition and a decrease in its temperature.[1]

Based on these observations, one could hypothesize that the introduction of a bromine atom at the sn-3 position of the dipalmitoyl glycerol backbone in 1,2-Dipalmitoyl-3-bromopropanediol would also alter the thermotropic properties of the membrane. The bulky and electronegative bromine atom would likely perturb the packing of the lipid headgroups and the interfacial region, potentially leading to a decrease in the transition temperature and a broadening of the transition peak, similar to the effect of other bulky adducts. However, experimental verification is necessary to confirm this hypothesis.

Experimental Protocols

A typical DSC experiment to determine the thermotropic properties of a lipid membrane involves the following steps:[1][3][6]

Liposome Preparation
  • Lipid Film Formation: The desired lipid or lipid mixture (e.g., DPPC and an analog) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for several hours to form a thin lipid film on the walls of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the expected phase transition temperature of the lipids. The hydration process is typically facilitated by gentle vortexing or agitation to form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional): For some applications, it may be desirable to produce unilamellar vesicles of a specific size. This can be achieved by techniques such as extrusion through polycarbonate filters with a defined pore size or by sonication.

Differential Scanning Calorimetry (DSC) Measurement
  • Sample and Reference Preparation: A precise amount of the liposome suspension is loaded into an aluminum DSC pan. An equal volume of the same buffer used for hydration is loaded into a reference pan. Both pans are hermetically sealed.

  • Thermal Scanning: The sample and reference pans are placed in the DSC instrument. The temperature is then scanned over a desired range (e.g., 10°C to 60°C) at a constant heating and cooling rate (e.g., 1°C/min). Multiple heating and cooling cycles are often performed to ensure reproducibility.

  • Data Analysis: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature, the peak temperature (Tm), and the area under the peak, which is used to calculate the enthalpy of transition (ΔH).[7]

Visualizations

The following diagrams illustrate the experimental workflow for DSC analysis and a logical comparison of the effects of lipid modifications on membrane properties.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_output Output LipidFilm Lipid Film Formation Hydration Hydration with Buffer LipidFilm->Hydration Sizing Vesicle Sizing (Optional) Hydration->Sizing SamplePrep Sample & Reference Loading Sizing->SamplePrep Scanning Thermal Scanning SamplePrep->Scanning DataAnalysis Data Analysis Scanning->DataAnalysis Thermogram DSC Thermogram DataAnalysis->Thermogram Tm Transition Temperature (Tm) Thermogram->Tm dH Enthalpy (ΔH) Thermogram->dH

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of lipid membranes.

Lipid_Comparison cluster_lipid Lipid Structure cluster_modification Modification cluster_effect Effect on Thermotropic Properties DPPC DPPC (Reference) Headgroup Headgroup Change (e.g., DPPG) DPPC->Headgroup Backbone Glycerol Backbone (e.g., Ether Linkage) DPPC->Backbone Adduct Bulky Adduct (e.g., Tocopherol) DPPC->Adduct Hypothetical Bromine at sn-3 (Hypothetical) DPPC->Hypothetical Tm_dec Tm Decrease Headgroup->Tm_dec Tm_inc Tm Increase Backbone->Tm_inc dH_inc ΔH Increase Backbone->dH_inc Adduct->Tm_dec dH_dec ΔH Decrease Adduct->dH_dec Broaden Transition Broadening Adduct->Broaden Hypothetical->Tm_dec Hypothetical->Broaden

Caption: Logical comparison of lipid modifications and their effects on membrane thermotropic properties.

References

Safety Operating Guide

Proper Disposal of 1,2-Dipalmitoyl-3-bromopropanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,2-Dipalmitoyl-3-bromopropanediol, a brominated organic compound, is critical to ensure laboratory safety and environmental compliance. Due to its chemical nature, this compound must be treated as halogenated organic waste and segregated from other waste streams. Adherence to the following procedures will minimize risks and ensure responsible chemical handling.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, information for structurally similar compounds, such as 3-Bromo-1,2-propanediol, should be considered for preliminary guidance. Based on available data for analogous compounds, this chemical should be handled with caution.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before beginning any work. The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard Data

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage H314: Causes severe skin burns and eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Emergency Response -P310: Immediately call a POISON CENTER or doctor/physician.

Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of this compound.

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound.
  • Crucially, this brominated compound must be disposed of as halogenated organic waste .[1]
  • Do not mix with non-halogenated organic waste, as this will necessitate treating the entire mixture as the more hazardous and costly halogenated waste.[2][3]
  • Keep separate from other waste categories such as acids, bases, and oxidizers.[1]

2. Waste Collection and Containerization:

  • Use a designated, compatible waste container, typically glass or polyethylene, that can be securely sealed.[4]
  • Ensure the container is clean and in good condition before adding waste.
  • Keep the waste container closed at all times except when adding waste to prevent the release of vapors.[2]

3. Labeling:

  • Immediately label the waste container with the following information:
  • The words "HALOGENATED ORGANIC WASTE".
  • The full chemical name: "this compound".
  • An accurate estimation of the concentration and volume of the waste.
  • Appropriate hazard warnings (e.g., "Corrosive," based on data from similar compounds).

4. Storage:

  • Store the labeled waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.
  • Utilize secondary containment to mitigate potential spills or leaks.

5. Final Disposal:

  • Once the waste container is nearly full, or in accordance with your institution's policies, arrange for its disposal.
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

6. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.
  • Wear appropriate PPE, including respiratory protection if the material is a dust or if vapors are present.
  • Contain the spill using an inert absorbent material.
  • Carefully collect the absorbent material and any contaminated debris into a sealed, labeled container for disposal as halogenated organic waste.
  • Decontaminate the spill area thoroughly.
  • Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 1,2-Dipalmitoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1,2-Dipalmitoyl-3-bromopropanediol, a compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. The following procedures are based on best practices for handling similar hazardous chemical compounds.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the hazardous nature of similar brominated compounds, which can cause severe skin burns, eye damage, and respiratory irritation, a stringent PPE protocol is mandatory.[1] The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Tightly fitting safety goggles and a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[2][3]
Hand Protection Chemical-impermeable gloves.Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[2]
Body Protection Fire/flame resistant and impervious lab coat or clothing.Should be worn over personal clothing to protect against splashes and spills.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1][4]

Operational Plan for Safe Handling

A systematic approach is critical to minimize risks. All handling of this compound should be conducted within a chemical fume hood.[1]

Experimental Workflow:

  • Preparation: Before beginning any work, ensure that the safety data sheet (SDS) for a similar compound, such as 3-Bromo-1,2-propanediol, has been reviewed.[1] All necessary PPE must be worn correctly. The work area, preferably within a chemical fume hood, must be prepared, and emergency equipment like an eyewash station and safety shower must be accessible.[1]

  • Handling: Use with adequate ventilation and avoid breathing dust, vapor, mist, or gas.[5] Prevent contact with skin, eyes, and clothing.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][5]

  • Disposal: Dispose of waste in suitable, closed containers.[1] Do not flush into surface water or the sanitary sewer system.[1][4] All disposal must be in accordance with local, state, and federal regulations.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Chemical Manipulation prep3->handle1 post1 Store Chemical handle1->post1 emergency1 Spill Containment handle1->emergency1 emergency2 Exposure Response handle1->emergency2 post2 Dispose of Waste post1->post2

Caption: A stepwise workflow for safely handling this compound.

Emergency Procedures

In the event of accidental exposure or spillage, immediate action is crucial.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Immediate medical attention is required.[1][4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician immediately.[1]

  • Ingestion: Clean mouth with water and seek immediate medical assistance.[1][4]

  • Spills: Ensure adequate ventilation. Use personal protective equipment. Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[1]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.